Product packaging for Oxyphenbutazone monohydrate(Cat. No.:CAS No. 7081-38-1)

Oxyphenbutazone monohydrate

Cat. No.: B1203218
CAS No.: 7081-38-1
M. Wt: 342.4 g/mol
InChI Key: CNDQSXOVEQXJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxyphenbutazone hydrate is the monohydrate form of Oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone . While it was previously used for its anti-inflammatory, analgesic, and antipyretic effects in humans, it has been withdrawn from major markets worldwide due to serious safety concerns, including bone marrow suppression and the risk of severe conditions like agranulocytosis and Stevens-Johnson syndrome . Its primary research application is now as a reference standard and for investigative studies. Its molecular formula is C19H22N2O4, and it has a molecular weight of 342.4 g/mol . The primary mechanism of action of oxyphenbutazone is the inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever. By inhibiting prostaglandin production, the compound demonstrates its characteristic effects . Additional research suggests its anti-inflammatory activity may be further supported by its ability to stabilize lysosomal membranes, preventing the release of destructive enzymes during inflammation, and by modulating the activity of immune cells like neutrophils and macrophages . A patent also indicates that oxyphenbutazone and related compounds have been investigated for activity against retroviral infections, such as HIV, suggesting potential, though exploratory, research applications in virology . This product is provided for research use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, considering its known toxicological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O4 B1203218 Oxyphenbutazone monohydrate CAS No. 7081-38-1

Properties

IUPAC Name

4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3.H2O/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15;/h4-8,10-13,17,22H,2-3,9H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDQSXOVEQXJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991079
Record name 4-Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7081-38-1
Record name Oxyphenbutazone monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7081-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyphenbutazone [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYPHENBUTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H806S4B3NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Oxyphenbutazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for its analgesic and antipyretic properties.[1] Although it has been largely withdrawn from the market due to concerns about side effects, its chemical structure and pharmacological activity remain of interest to researchers in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of oxyphenbutazone monohydrate (C₁₉H₂₂N₂O₄), presenting detailed (though synthetically derived from related compounds due to a lack of direct literature) experimental protocols, quantitative data, and visualizations to aid in its scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of oxyphenbutazone and its monohydrate form is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₂N₂O₄[1]
Molecular Weight 342.39 g/mol [1]
IUPAC Name 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate[1]
Melting Point 96 °C (monohydrate), 124-125 °C (anhydrous)ChemWhat
Appearance White to yellowish-white crystalline powderPubChem

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway Diethyl n-butylmalonate Diethyl n-butylmalonate Condensation Condensation Diethyl n-butylmalonate->Condensation 1-(4-Hydroxyphenyl)-2-phenylhydrazine 1-(4-Hydroxyphenyl)-2-phenylhydrazine 1-(4-Hydroxyphenyl)-2-phenylhydrazine->Condensation Oxyphenbutazone (anhydrous) Oxyphenbutazone (anhydrous) Condensation->Oxyphenbutazone (anhydrous) Recrystallization/Hydration Recrystallization/Hydration Oxyphenbutazone (anhydrous)->Recrystallization/Hydration This compound This compound Recrystallization/Hydration->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Condensation of Diethyl n-butylmalonate and 1-(4-Hydroxyphenyl)-2-phenylhydrazine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-hydroxyphenyl)-2-phenylhydrazine (1 equivalent) in a suitable solvent such as anhydrous ethanol.

  • Add diethyl n-butylmalonate (1 equivalent) to the solution.

  • Add a catalytic amount of a base, such as sodium ethoxide, to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude oxyphenbutazone.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum.

Step 2: Recrystallization and Hydration

  • Dissolve the crude oxyphenbutazone in a minimal amount of a hot solvent mixture, such as ethanol/water.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals of this compound by filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals at a low temperature under vacuum to obtain pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Methods cluster_thermal Thermal Analysis NMR NMR Spectroscopy (¹H and ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Synthesized Product Synthesized Product Synthesized Product->NMR Synthesized Product->IR Synthesized Product->MS Synthesized Product->DSC Synthesized Product->TGA

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H and ¹³C NMR Data (Predicted based on typical chemical shifts):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons6.8 - 7.5mPhenyl and hydroxyphenyl rings
CH (pyrazolidine ring)~3.5tMethine proton at C4
CH₂ (butyl chain)1.2 - 2.2mMethylene protons
CH₃ (butyl chain)~0.9tMethyl protons
OH (hydroxyl group)Variables (broad)Phenolic proton
H₂OVariables (broad)Water of hydration
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~175Carbonyl carbons
Aromatic C115 - 160Phenyl and hydroxyphenyl carbons
CH (pyrazolidine ring)~55Methine carbon at C4
Butyl Chain C13 - 35Alkyl carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
3200-3600 (broad)O-HStretching (phenolic and water)
3000-3100C-H (aromatic)Stretching
2850-2960C-H (aliphatic)Stretching
~1710 and ~1750C=OStretching (pyrazolidinedione ring)
1450-1600C=CStretching (aromatic rings)
~1290C-NStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

Expected Mass Spectrometry Data:

Ion m/z Assignment
[M+H]⁺325.15Protonated anhydrous molecule
[M-H]⁻323.14Deprotonated anhydrous molecule

The fragmentation pattern in MS/MS would likely involve cleavages of the butyl chain and the bonds within the pyrazolidinedione ring.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, including melting point and the presence of water of hydration.[2][3][4]

Experimental Protocol:

  • DSC:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

Expected Thermal Analysis Data:

  • DSC: An endothermic peak corresponding to the loss of water of hydration, followed by a sharp endothermic peak at the melting point of the anhydrous form. The melting point of the monohydrate is reported to be around 96 °C.

  • TGA: A weight loss step corresponding to the loss of one mole of water per mole of oxyphenbutazone, which is approximately 5.26% of the total mass. This weight loss should occur at a temperature consistent with the first endotherm observed in the DSC thermogram.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a definitive, published synthesis protocol is elusive, the proposed method, based on established chemical principles for related compounds, offers a viable starting point for its laboratory preparation. The detailed characterization protocols and expected data will enable researchers to rigorously verify the identity and purity of the synthesized compound, facilitating further studies into its chemical and biological properties. The provided visualizations of the synthetic pathway and characterization workflow serve as clear and concise guides for planning and executing these experimental procedures.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Oxyphenbutazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenbutazone, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone, has been utilized for its anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of oxyphenbutazone monohydrate, focusing on its molecular targets and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its effects through several in vitro mechanisms, primarily centered around the inhibition of inflammatory mediators and modulation of key cellular signaling pathways.

Non-selective Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for oxyphenbutazone is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, oxyphenbutazone effectively reduces the production of prostaglandins.[1]

Table 1: Quantitative Data on COX Inhibition by Phenylbutazone (Equine)

CompoundTargetIC50SpeciesReference
PhenylbutazoneCOX-11.9 µg/mLHorse[2]
PhenylbutazoneCOX-21.2 µg/mLHorse[2]
Deactivation of the Wnt/β-catenin Signaling Pathway

Recent research has illuminated a role for oxyphenbutazone in the deactivation of the Wnt/β-catenin signaling pathway.[3][4] This pathway is crucial in cell proliferation, differentiation, and survival. In the context of inflammation and cancer, aberrant activation of the Wnt/β-catenin pathway is often observed.

Oxyphenbutazone has been shown to promote cytotoxicity in Hep3B human liver cancer cells by suppressing prostaglandin E2 (PGE2) and deactivating the Wnt/β-catenin signaling pathway.[3][4] This suggests a potential application for oxyphenbutazone in oncology, beyond its traditional anti-inflammatory use. The deactivation of this pathway likely involves the modulation of key components such as β-catenin and glycogen synthase kinase 3β (GSK-3β).

Inhibition of Purine Salvage Pathway Enzymes

An earlier in vitro study demonstrated that oxyphenbutazone can inhibit enzymes of the purine salvage pathway in human lymphocytes. Specifically, it was found to decrease the activity of adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] This inhibition was reported to result in a 23% to 39% loss of enzyme activity at a concentration of 50 µg/mL.[5] This mechanism may contribute to its overall cellular effects, potentially impacting nucleotide metabolism in rapidly proliferating cells.

Table 2: Quantitative Data on Purine Salvage Pathway Inhibition

EnzymeCell TypeInhibitionConcentrationReference
Adenine PhosphoribosyltransferaseHuman Lymphocytes23-39%50 µg/mL[5]
Hypoxanthine-guanine PhosphoribosyltransferaseHuman Lymphocytes23-39%50 µg/mL[5]
Modulation of Neutrophil Function

Oxyphenbutazone has been observed to modulate the activity of neutrophils, which are key players in the inflammatory response. Its effects likely include the inhibition of neutrophil migration (chemotaxis) and the release of pro-inflammatory mediators such as myeloperoxidase (MPO).

Inhibition of Cytokine Production

Oxyphenbutazone hydrate has been shown to inhibit the bioactivity of the pro-inflammatory cytokine Interleukin-6 (IL-6) with an IC50 of 7.5 µM.[3] The inhibition of other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), is also a likely component of its anti-inflammatory profile, although specific IC50 values are not currently available.

Table 3: Quantitative Data on Cytokine Inhibition

CytokineAssayIC50Reference
Interleukin-6 (IL-6)Bioactivity in IL-6-dependent hybridoma7.5 µM[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of oxyphenbutazone's mechanisms of action.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This protocol is adapted from a general method for assessing COX-1 and COX-2 inhibition in human whole blood.

Materials:

  • Heparinized human whole blood

  • This compound

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

Procedure:

  • COX-1 Activity:

    • Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for 1 hour at 37°C.

    • Spontaneous blood coagulation is allowed to proceed for 1 hour at 37°C to induce platelet activation and subsequent TxB2 production via COX-1.

    • The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin).

    • Plasma is separated by centrifugation.

    • TxB2 levels are quantified using an EIA kit.

  • COX-2 Activity:

    • Aliquots of whole blood are pre-incubated with aspirin to inactivate COX-1.

    • LPS is added to induce COX-2 expression, and the blood is incubated for 24 hours at 37°C.

    • Various concentrations of this compound or vehicle control are added and incubated for a further 30 minutes.

    • Arachidonic acid is added to initiate prostaglandin synthesis.

    • The reaction is stopped, and plasma is separated.

    • PGE2 levels are quantified using an EIA kit.

  • Data Analysis:

    • IC50 values are calculated from the concentration-response curves for the inhibition of TxB2 (COX-1) and PGE2 (COX-2) production.

Western Blot Analysis for Wnt/β-catenin Signaling Pathway Components

This protocol outlines the general steps for assessing changes in protein expression and phosphorylation status of key components of the Wnt/β-catenin pathway.

Materials:

  • Hep3B cells

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Hep3B cells are cultured to approximately 80% confluency.

    • Cells are treated with various concentrations of this compound for specified time points.

  • Protein Extraction and Quantification:

    • Cells are washed with PBS and lysed.

    • Protein concentration in the lysates is determined.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • The protein bands are visualized using a chemiluminescence detection system.

    • Band intensities are quantified, and protein levels are normalized to a loading control (e.g., β-actin).

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes a common method for evaluating the effect of a compound on neutrophil migration.

Materials:

  • Human neutrophils isolated from fresh blood

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)

  • Chemoattractant (e.g., fMLP or IL-8)

  • This compound

  • Cell staining and counting reagents

Procedure:

  • Cell Preparation:

    • Human neutrophils are isolated and resuspended in assay medium.

    • Neutrophils are pre-incubated with various concentrations of this compound or vehicle control.

  • Assay Setup:

    • The lower chamber of the Boyden apparatus is filled with the chemoattractant solution.

    • The membrane is placed over the lower chamber.

    • The pre-treated neutrophil suspension is added to the upper chamber.

  • Incubation:

    • The chamber is incubated at 37°C in a humidified atmosphere for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • The membrane is removed, and non-migrated cells on the top surface are scraped off.

    • Migrated cells on the bottom surface of the membrane are fixed, stained, and counted under a microscope.

    • Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.

  • Data Analysis:

    • The number of migrated cells in the treated groups is compared to the vehicle control to determine the inhibitory effect of oxyphenbutazone.

Visualizations

Signaling Pathway Diagrams

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Oxyphenbutazone Oxyphenbutazone Monohydrate Oxyphenbutazone->COX1_COX2 Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State GSK3b_off GSK-3β (active) beta_catenin_off β-catenin GSK3b_off->beta_catenin_off P Degradation Degradation beta_catenin_off->Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled GSK3b_on GSK-3β (inactive) Frizzled->GSK3b_on beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Gene_Transcription Gene Transcription (Proliferation) Nucleus->Gene_Transcription Oxyphenbutazone Oxyphenbutazone Monohydrate Oxyphenbutazone->GSK3b_on ? Oxyphenbutazone->beta_catenin_on Deactivation COX_Assay_Workflow cluster_COX1 COX-1 Activity cluster_COX2 COX-2 Activity Blood1 Whole Blood Incubate_Oxy1 Incubate with Oxyphenbutazone Blood1->Incubate_Oxy1 Coagulate Induce Coagulation Incubate_Oxy1->Coagulate Quantify_TxB2 Quantify TxB2 Coagulate->Quantify_TxB2 Blood2 Whole Blood Aspirin Aspirin Treatment (Inactivate COX-1) Blood2->Aspirin LPS LPS Incubation (Induce COX-2) Aspirin->LPS Incubate_Oxy2 Incubate with Oxyphenbutazone LPS->Incubate_Oxy2 Quantify_PGE2 Quantify PGE2 Incubate_Oxy2->Quantify_PGE2

References

Oxyphenbutazone monohydrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oxyphenbutazone Monohydrate, a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone. This document details its chemical properties, including its CAS number and molecular weight, and delves into its primary mechanism of action as a non-selective cyclooxygenase (COX) inhibitor. Detailed experimental protocols for assessing its anti-inflammatory activity are provided, alongside a structured presentation of its inhibitory potency. Furthermore, this guide illustrates the key signaling pathway involved in its mechanism of action using a clear and concise diagram. While historically used for its potent anti-inflammatory and analgesic effects, Oxyphenbutazone was withdrawn from many markets in the mid-1980s due to concerns about side effects, including bone marrow suppression. This guide serves as a technical resource for researchers and professionals in drug development interested in the pharmacological profile of this compound.

Chemical and Physical Properties

This compound is the hydrated form of oxyphenbutazone, a major active metabolite of phenylbutazone. Key identifying information and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate
Synonyms Oxyphenbutazone hydrate, 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione monohydrate
CAS Number 7081-38-1
Molecular Formula C₁₉H₂₂N₂O₄
Molecular Weight 342.39 g/mol
Appearance White to yellowish-white crystalline powder

Note: The anhydrous form of oxyphenbutazone has the CAS number 129-20-4 and a molecular weight of 324.38 g/mol .

Mechanism of Action: Cyclooxygenase Inhibition

Oxyphenbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, oxyphenbutazone reduces the production of these pro-inflammatory prostaglandins.

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, the pathway inhibited by oxyphenbutazone.

Prostaglandin_Biosynthesis membrane Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 & COX-2 pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation oxyphenbutazone Oxyphenbutazone oxyphenbutazone->cox Inhibition

Figure 1. Prostaglandin Biosynthesis Pathway and Inhibition by Oxyphenbutazone.
Quantitative Data on COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-1/COX-2 RatioReference(s)
Celecoxib826.812[1]
Diclofenac0.0760.0262.9[1]
Ibuprofen12800.15[1]
Indomethacin0.00900.310.029[1]
Meloxicam376.16.1[1]
Piroxicam47251.9[1]

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The COX-1/COX-2 ratio is an indicator of selectivity; a higher ratio suggests greater selectivity for COX-2.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the COX-1 and COX-2 inhibitory activity of a test compound like oxyphenbutazone using a colorimetric or fluorometric assay kit.

Objective: To determine the IC₅₀ values of oxyphenbutazone for COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (Oxyphenbutazone) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • Microplate reader

  • Commercial COX inhibitor screening assay kit

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This includes the preparation of a series of dilutions of oxyphenbutazone.

  • Enzyme Incubation: To the wells of a microplate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the various concentrations of oxyphenbutazone or the positive control to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at the controlled temperature.

  • Detection: Stop the reaction and measure the product formation (e.g., Prostaglandin G₂) using a microplate reader at the appropriate wavelength for the detection method used (colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of oxyphenbutazone compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of NSAIDs.

Objective: To assess the in vivo anti-inflammatory effect of oxyphenbutazone by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Oxyphenbutazone

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Parenteral administration equipment (e.g., oral gavage needles)

  • Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of oxyphenbutazone). Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer oxyphenbutazone (e.g., doses ranging from 25-100 mg/kg), the vehicle, or the positive control orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness of each rat using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

  • Data Analysis: Calculate the percentage of increase in paw volume (edema) for each animal at each time point relative to its initial paw volume. Then, calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula: Percentage Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Further Mechanistic Insights: NF-κB Signaling Pathway

While direct inhibition of COX is the primary mechanism of action for oxyphenbutazone, the downstream effects on inflammatory signaling cascades are also of interest. The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and even COX-2 itself. By reducing the production of prostaglandins, which can act as signaling molecules that further activate inflammatory pathways, oxyphenbutazone can indirectly modulate the activity of transcription factors like NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb IκB ikk->ikb Phosphorylation proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription proinflammatory_genes Pro-inflammatory Genes (Cytokines, Chemokines, COX-2) gene_transcription->proinflammatory_genes proinflammatory_genes->stimuli Feedback Loop oxyphenbutazone Oxyphenbutazone (Indirect Effect) prostaglandins Prostaglandins oxyphenbutazone->prostaglandins Inhibition of Production prostaglandins->stimuli Amplification

Figure 2. Overview of the NF-κB Signaling Pathway and the Indirect Influence of Oxyphenbutazone.

Conclusion

This compound is a well-characterized NSAID with a clear mechanism of action centered on the non-selective inhibition of COX enzymes. The experimental protocols detailed in this guide provide a framework for the in vitro and in vivo evaluation of its anti-inflammatory properties. While its clinical use has been largely discontinued due to safety concerns, the study of oxyphenbutazone and its interactions with inflammatory pathways continues to provide valuable insights for the development of new and safer anti-inflammatory therapeutics. This technical guide serves as a foundational resource for researchers and professionals in the field, offering key data and methodologies for the scientific investigation of this compound.

References

Biological activity of oxyphenbutazone monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Oxyphenbutazone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxyphenbutazone, a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its principal mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Additional biological activities include the stabilization of lysosomal membranes, modulation of immune cell function, and potential antineoplastic and antimicrobial effects. This technical guide provides a comprehensive overview of the biological activities of oxyphenbutazone, detailing its mechanisms of action, summarizing key quantitative pharmacological data, and outlining relevant experimental protocols. Despite its efficacy, oxyphenbutazone was withdrawn from most global markets in the mid-1980s due to significant safety concerns, including bone marrow suppression and Stevens-Johnson syndrome.[1]

Introduction

Oxyphenbutazone is a pyrazolidinedione derivative and a p-hydroxy analog of phenylbutazone.[2] Historically marketed under trade names such as Tandearil, it was widely used for managing pain and inflammation associated with rheumatic and musculoskeletal disorders.[2] As a metabolite of phenylbutazone, it shares a similar spectrum of activity and toxicity.[3] Although effective, its clinical use was curtailed due to a high incidence of severe adverse effects, leading to its withdrawal from markets worldwide.[1] Understanding its biological activity remains relevant for toxicological studies and for providing context in the development of safer anti-inflammatory agents.

Mechanism of Action

The therapeutic effects of oxyphenbutazone are attributed to several distinct biological mechanisms, with COX inhibition being the most significant.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

Oxyphenbutazone functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4]

  • COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that mediate homeostatic functions, including gastrointestinal mucosal protection and platelet aggregation.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever.

By inhibiting both isoforms, oxyphenbutazone blocks the conversion of arachidonic acid into prostaglandins (PGG2 and PGH2), leading to a reduction in the downstream production of various pro-inflammatory prostanoids.[5] This dual inhibition is responsible for both its therapeutic anti-inflammatory effects and its gastrointestinal side effects.[5]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins Prostaglandins (PGG₂, PGH₂) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection, Platelet Function Prostaglandins->GI_Protection Oxyphenbutazone Oxyphenbutazone Oxyphenbutazone->COX1 Oxyphenbutazone->COX2 Wnt_Pathway cluster_outside Extracellular cluster_membrane Membrane cluster_inside Cytoplasm / Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 beta_catenin β-catenin beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus & Binds Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation Target_Genes Target Gene Transcription (Proliferation) TCF_LEF->Target_Genes Activates Oxyphenbutazone_MTX Oxyphenbutazone + Methotrexate Oxyphenbutazone_MTX->beta_catenin Promotes Degradation (Deactivation) Edema_Workflow start Start: Acclimatize Rats (1 week) grouping Group Animals (Control, Standard, Test) start->grouping administer Oral Administration (Vehicle, Indomethacin, or Oxyphenbutazone) grouping->administer measure0 Measure Initial Paw Volume (V₀) using Plethysmometer administer->measure0 60 min post-dose induce Induce Inflammation: Inject 0.1 mL 1% Carrageenan (Subplantar) measure0->induce wait Wait (t = 1, 2, 3, 4 hours) induce->wait measureT Measure Final Paw Volume (Vt) at each time point wait->measureT calculate Calculate Edema Volume and % Inhibition measureT->calculate end End: Determine Efficacy calculate->end

References

Oxyphenbutazone Monohydrate as a Metabolite of Phenylbutazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of oxyphenbutazone monohydrate, the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. Phenylbutazone undergoes extensive hepatic metabolism, with hydroxylation being a key pathway leading to the formation of oxyphenbutazone, which itself possesses significant anti-inflammatory and analgesic properties. This document details the metabolic pathway, the enzymes involved, and the pharmacokinetic profiles of both parent drug and metabolite across various species. Furthermore, it outlines detailed experimental protocols for the analysis of these compounds and discusses their shared mechanism of action through the inhibition of cyclooxygenase enzymes. Finally, the significant toxicological aspects of oxyphenbutazone, which ultimately led to its withdrawal from human use, are examined.

Introduction

Phenylbutazone is a potent NSAID that has been widely used in both human and veterinary medicine for the treatment of inflammatory conditions.[1] Its therapeutic effects are largely mediated through its active metabolite, oxyphenbutazone.[2][3] Oxyphenbutazone is formed via hepatic oxidative metabolism and shares the analgesic and anti-inflammatory properties of its parent compound.[2] The study of oxyphenbutazone is crucial for understanding the overall pharmacological and toxicological profile of phenylbutazone. This guide aims to provide an in-depth technical resource for professionals in drug development and research, focusing on the formation, analysis, and biological activities of this compound.

Metabolism of Phenylbutazone to Oxyphenbutazone

The biotransformation of phenylbutazone to oxyphenbutazone is a critical step in its mechanism of action and elimination. This process occurs primarily in the liver.

Metabolic Pathway

The principal metabolic pathway for the formation of oxyphenbutazone from phenylbutazone is aromatic hydroxylation.[4] This reaction introduces a hydroxyl group onto one of the phenyl rings of the phenylbutazone molecule.[3] This metabolic conversion is a Phase I reaction mediated by hepatic enzymes.

dot

Phenylbutazone Phenylbutazone Oxyphenbutazone This compound Phenylbutazone->Oxyphenbutazone Aromatic Hydroxylation Enzymes Hepatic Microsomal Enzymes (Cytochrome P450) Enzymes->Phenylbutazone

Metabolic conversion of Phenylbutazone.

Enzymes Involved

The enzymatic conversion of phenylbutazone to oxyphenbutazone is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4] Specifically, studies in horses have identified CYP3A97 as the key enzyme responsible for this biotransformation.[4] In other species, the metabolism is broadly attributed to hepatic mono-oxygenases.[5][6]

Quantitative Data: Pharmacokinetics

The pharmacokinetic profiles of phenylbutazone and oxyphenbutazone have been studied in various species. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Phenylbutazone in Various Species

SpeciesDose & RouteElimination Half-life (t½) (hours)Total Body Clearance (ClT)Volume of Distribution (Vd)
Miniature Donkeys 4.4 mg/kg IVMedian: 1.1Mean: 5.8 mL/kg/min-
Horses 4.4 mg/kg IV~5--
Pigs -Much faster than in humans-0.18 L/kg
Goats 4.4 mg/kg IV15.3 ± 1.15--
Goats 4.4 mg/kg Oral22.0 ± 3.32--
Cattle 4.4 mg/kg IV35.92.77 mL/kg/h-
Humans Single dose~70-80-Small

Data compiled from multiple sources.[2][5][7][8][9][10]

Table 2: Pharmacokinetic Parameters of Oxyphenbutazone (Metabolite) Following Phenylbutazone Administration

SpeciesDose of Phenylbutazone & RouteTime to Peak Concentration (Tmax)Peak Serum Concentration (Cmax)Elimination Half-life (t½) (hours)
Miniature Donkeys 4.4 mg/kg IVMean: 26.4 minutesMean: 3.5 µg/mL-
Horses (Geriatric) 2.2 mg/kg IV5 hours--
Horses (Young Adult) 2.2 mg/kg IV5 hours--
Goats 4.4 mg/kg Oral3.47 ± 0.39 hours0.46 ± 0.09 µg/mL-
Camels 4.5 mg/kg IV--23.9 ± 2.09

Data compiled from multiple sources.[2][11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of oxyphenbutazone as a metabolite of phenylbutazone.

Analysis of Phenylbutazone and Oxyphenbutazone by LC-MS/MS

This method is suitable for the simultaneous quantification of phenylbutazone and oxyphenbutazone in biological matrices such as plasma, serum, and urine.[14]

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma or serum, add an internal standard (e.g., deuterated phenylbutazone).

  • Acidify the sample with a suitable acid (e.g., 1 M phosphoric acid).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and methanol).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a reconstitution solution (e.g., a mixture of ammonium formate, methanol, and acetonitrile).[14]

4.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[14]

  • Mobile Phase A: 5 mM Ammonium formate in water (pH 3.9).[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, which is then decreased over time to elute the analytes.

  • Flow Rate: 0.5 mL/min.[14]

  • Injection Volume: 5-20 µL.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for phenylbutazone, oxyphenbutazone, and the internal standard should be optimized.

dot

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

LC-MS/MS analysis workflow.

In Vitro Metabolism Studies using Liver Microsomes

This protocol is designed to investigate the enzymatic conversion of phenylbutazone to oxyphenbutazone in a controlled in vitro setting.[2]

4.2.1. Incubation Mixture

  • Pooled liver microsomes (from the species of interest).

  • Phenylbutazone (substrate) at various concentrations.

  • NADPH regenerating system (cofactor).

  • Phosphate buffer (to maintain pH).

4.2.2. Experimental Procedure

  • Pre-incubate the liver microsomes and buffer at 37°C.

  • Add phenylbutazone to the mixture and briefly pre-incubate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the presence of oxyphenbutazone using a validated analytical method like LC-MS/MS.

4.2.3. Enzyme Kinetics

  • To determine the kinetic parameters (Km and Vmax), perform the assay with a range of phenylbutazone concentrations.

  • Plot the rate of oxyphenbutazone formation against the substrate concentration and fit the data to the Michaelis-Menten equation.[2]

Mechanism of Action: Cyclooxygenase Inhibition

Both phenylbutazone and oxyphenbutazone exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[15]

The Cyclooxygenase Pathway

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

  • COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.

  • COX-2: Inducible and is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.

Inhibition by Oxyphenbutazone

Oxyphenbutazone, like its parent compound, is a non-selective inhibitor of both COX-1 and COX-2. By blocking the active site of these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever. The inhibition of COX-2 is responsible for the therapeutic effects, while the inhibition of COX-1 is associated with many of the adverse effects.

dot

cluster_cox Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Oxyphenbutazone Oxyphenbutazone Oxyphenbutazone->COX1 Inhibition Oxyphenbutazone->COX2 Inhibition

Inhibition of the COX pathway.

Toxicology of Oxyphenbutazone

The use of oxyphenbutazone in humans was discontinued due to its association with severe and life-threatening adverse effects.[3]

Hematological Toxicity

The most significant toxicity associated with oxyphenbutazone is bone marrow suppression , which can lead to:

  • Aplastic anemia: A rare but serious condition where the bone marrow fails to produce enough new blood cells.[14]

  • Agranulocytosis: A severe reduction in the number of white blood cells (granulocytes).

  • Thrombocytopenia: A deficiency of platelets in the blood, leading to an increased risk of bleeding.

Experimental Protocol for Assessing Hematotoxicity (General Model): Animal models of drug-induced aplastic anemia, often using agents like benzene or busulfan, can be adapted to study the hematological effects of oxyphenbutazone.[12]

  • Animal Model: Use a suitable rodent model (e.g., mice or rats).

  • Drug Administration: Administer oxyphenbutazone at various dose levels for a specified duration.

  • Monitoring: Regularly collect blood samples to perform complete blood counts (CBCs) to assess red blood cells, white blood cells, and platelets.

  • Bone Marrow Analysis: At the end of the study, collect bone marrow from the femur or tibia for histological examination and to determine cellularity and the presence of hematopoietic progenitor cells.

Gastrointestinal Toxicity

Inhibition of COX-1 by oxyphenbutazone disrupts the production of prostaglandins that are essential for maintaining the integrity of the gastrointestinal mucosa. This can lead to:

  • Gastrointestinal irritation

  • Ulceration

  • Bleeding[14]

Experimental Protocol for Assessing GI Toxicity:

  • Animal Model: Use a suitable rodent model.

  • Drug Administration: Administer oxyphenbutazone orally at different doses.

  • Macroscopic and Microscopic Evaluation: After a set period, euthanize the animals and examine the stomach and intestines for signs of ulcers, erosions, and bleeding. Collect tissue samples for histological analysis to assess for inflammation, cell damage, and ulceration.

Other Toxicities

Oxyphenbutazone has also been associated with hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[14]

Conclusion

This compound is a pharmacologically active metabolite of phenylbutazone, contributing significantly to its therapeutic effects. The metabolic conversion is primarily a hepatic hydroxylation reaction mediated by cytochrome P450 enzymes. While effective as an anti-inflammatory and analgesic agent through the inhibition of COX enzymes, the clinical use of oxyphenbutazone has been curtailed by its severe toxicological profile, particularly its association with bone marrow suppression. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the study of drug metabolism, pharmacology, and toxicology.

References

In Vitro Anti-inflammatory Effects of Oxyphenbutazone Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of oxyphenbutazone monohydrate. It details the primary mechanism of action, including the inhibition of prostaglandin synthesis, and explores secondary mechanisms such as lysosomal membrane stabilization and modulation of immune cell activity. This document summarizes available quantitative data, outlines key experimental protocols for assessing its anti-inflammatory effects, and presents visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for its analgesic, antipyretic, and anti-inflammatory properties. It is an active metabolite of phenylbutazone. The primary mechanism of action of oxyphenbutazone is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. This guide focuses on the in vitro anti-inflammatory effects of this compound, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action

Inhibition of Cyclooxygenase (COX) Enzymes

The principal anti-inflammatory effect of oxyphenbutazone stems from its ability to non-selectively inhibit both COX-1 and COX-2 enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) and thromboxanes involved in inflammation, pain, and fever.

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

By inhibiting both COX-1 and COX-2, oxyphenbutazone reduces the production of prostaglandins, thereby mitigating the inflammatory response.

A study on the related compound, 4-hydroxy-oxyphenbutazone, demonstrated potent inhibition of cytokine production in in vitro cultures of peripheral blood mononuclear cells (PBMC) and whole blood (WB). In PBMC cultures, it was a more potent inhibitor of both monokines and lymphokines compared to phenylbutazone and oxyphenbutazone.

Secondary Anti-inflammatory Mechanisms

Beyond COX inhibition, oxyphenbutazone may exert its anti-inflammatory effects through other mechanisms:

  • Lysosomal Membrane Stabilization: Oxyphenbutazone has been suggested to stabilize lysosomal membranes. During inflammation, the release of lytic enzymes from lysosomes can contribute to tissue damage. By stabilizing these membranes, oxyphenbutazone may prevent the release of these enzymes and reduce tissue destruction.

  • Modulation of Immune Cell Activity: Oxyphenbutazone may also modulate the activity of immune cells, such as neutrophils and macrophages, which play a central role in the inflammatory cascade.

Quantitative In Vitro Data

Quantitative data on the in vitro anti-inflammatory effects of this compound is limited in recent literature, likely due to its withdrawal from the market. The following tables are based on historical data and studies of closely related compounds.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Assay SystemReference
OxyphenbutazoneCOX-1Data not available
OxyphenbutazoneCOX-2Data not available

Table 2: Inhibition of Inflammatory Mediators

CompoundMediatorCell TypeInhibitionConcentrationReference
4-Hydroxy-oxyphenbutazoneCytokines (Monokines, Lymphokines)Human PBMCsPotent InhibitionLow concentrations

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorescent probe for prostaglandin production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (no inhibitor) and a positive control (a known COX inhibitor).

  • Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific period (e.g., 20 minutes at 37°C).

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Oxyphenbutazone Monohydrate Dilutions Add_Inhibitor Add Inhibitor Dilutions and Controls Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare COX-1 and COX-2 Solutions Dispense_Enzyme Dispense Enzyme into 96-well Plate Prep_Enzyme->Dispense_Enzyme Prep_Substrate Prepare Arachidonic Acid Solution Add_Substrate Initiate Reaction with Arachidonic Acid Prep_Substrate->Add_Substrate Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (e.g., 10 min at 37°C) Add_Inhibitor->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate (e.g., 20 min at 37°C) Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Measure Prostaglandin Production Stop_Reaction->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 1: Experimental workflow for the in vitro COX inhibition assay.

Cytokine Release Assay in Macrophages

This protocol describes how to measure the effect of this compound on the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of TNF-α and IL-6 release from LPS-stimulated macrophages by this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare various concentrations of this compound in cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known inhibitor).

  • Incubate the plates for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release for each concentration of this compound.

  • Determine the IC50 value for the inhibition of each cytokine.

Lysosomal Membrane Stabilization Assay

This assay assesses the ability of this compound to stabilize red blood cell membranes, which serves as a model for lysosomal membrane stabilization.

Objective: To evaluate the membrane-stabilizing activity of this compound.

Materials:

  • Fresh whole human blood

  • Phosphate buffered saline (PBS)

  • Hypotonic solution (e.g., distilled water)

  • This compound

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare a 2% red blood cell (RBC) suspension from fresh whole blood by washing the cells with PBS.

  • Prepare different concentrations of this compound in PBS.

  • In separate tubes, mix the RBC suspension with the different concentrations of this compound. Include a control with PBS instead of the drug.

  • Induce hemolysis by adding a hypotonic solution to each tube.

  • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).

  • Centrifuge the tubes to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis inhibition for each concentration of this compound.

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the cyclooxygenase pathway.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 and COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Vasodilation Vasodilation Prostacyclin->Vasodilation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Oxyphenbutazone Oxyphenbutazone Monohydrate Oxyphenbutazone->COX1_COX2 Inhibition

Figure 2: The arachidonic acid cascade and the inhibitory action of this compound.

Conclusion

This compound demonstrates in vitro anti-inflammatory activity primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Additional mechanisms, such as the stabilization of lysosomal membranes, may also contribute to its overall anti-inflammatory profile. While a complete quantitative profile for this compound is not available in recent literature, the provided experimental protocols offer a framework for its further in vitro characterization. The diagrams presented visually summarize the key signaling pathways and experimental workflows relevant to understanding its mechanism of action. This technical guide serves as a foundational resource for researchers and scientists in the field of anti-inflammatory drug discovery and development.

An In-depth Technical Guide to the Cyclooxygenase (COX) Inhibition Profile of Oxyphenbutazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) that was historically used for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] It is an active metabolite of phenylbutazone.[1][2][3] The primary mechanism of action of oxyphenbutazone is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that play a significant role in inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. Oxyphenbutazone is characterized as a non-selective COX inhibitor, meaning it inhibits both isoforms.[2][4][5][6]

The non-selective nature of oxyphenbutazone's COX inhibition is responsible for both its therapeutic effects and its adverse side effects. Inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic actions, while the inhibition of the constitutively expressed COX-1, which is involved in protecting the gastric mucosa and maintaining platelet function, can lead to gastrointestinal irritation and bleeding.[1] Due to a significant side effect profile, including the risk of bone marrow suppression, the use of oxyphenbutazone has been largely discontinued in human medicine.[1]

This guide provides a detailed examination of the COX inhibition profile of oxyphenbutazone monohydrate, with a focus on the underlying biochemical pathways and the experimental methods used to characterize COX inhibitors.

Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory effects of oxyphenbutazone are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.

  • COX-1 is a constitutively expressed enzyme found in most tissues. It is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.

  • COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, swelling, redness, and heat.

By non-selectively inhibiting both COX-1 and COX-2, oxyphenbutazone reduces the production of prostaglandins at sites of inflammation (COX-2 inhibition) and also interferes with the protective functions of prostaglandins in the gut and platelets (COX-1 inhibition).

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimuli (e.g., Injury) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory Oxyphenbutazone Oxyphenbutazone Monohydrate Oxyphenbutazone->COX1 Inhibition Oxyphenbutazone->COX2 Inhibition

Figure 1. Simplified signaling pathway of COX inhibition by this compound.

Quantitative Inhibition Profile

A critical aspect of characterizing a COX inhibitor is determining its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The ratio of these values (COX-1 IC50 / COX-2 IC50) provides a selectivity index. A lower selectivity index indicates a more potent inhibition of COX-2 relative to COX-1.

Despite a thorough literature search, specific IC50 values for this compound against human or other mammalian COX-1 and COX-2 enzymes were not found in the available scientific articles. However, data for its parent compound, phenylbutazone, in horses can provide some context.

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Species
This compound Data not availableData not availableData not available-
Phenylbutazone 1,900 ng/mL1,200 ng/mL1.58Equine
Data for Phenylbutazone is from a study on horses and may not be directly extrapolated to humans.

Experimental Protocols for COX Inhibition Assays

Several in vitro methods are available to determine the inhibitory activity of compounds against COX-1 and COX-2. These assays are essential for screening and characterizing potential NSAIDs.

Generalized Experimental Workflow

The general workflow for an in vitro COX inhibition assay involves the incubation of the COX enzyme with the test compound, followed by the addition of arachidonic acid to initiate the enzymatic reaction. The amount of prostaglandin produced is then measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Experimental_Workflow Start Start: Prepare Reagents Incubate Pre-incubation: COX-1 or COX-2 Enzyme + This compound Start->Incubate Add_AA Initiate Reaction: Add Arachidonic Acid Incubate->Add_AA Reaction Enzymatic Reaction: Prostaglandin Production Add_AA->Reaction Stop Stop Reaction Reaction->Stop Measure Quantify Prostaglandin Levels Stop->Measure Analyze Data Analysis: Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Figure 2. A generalized workflow for in vitro COX inhibition assays.

Detailed Methodologies

This method is based on the peroxidase activity of COX. The reaction between PGG2 (produced by COX from arachidonic acid) and a colorimetric substrate is measured.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Arachidonic acid (substrate)

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • To each well of a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add various concentrations of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Add the colorimetric substrate to all wells.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This is a highly sensitive method that measures the light produced from the reaction of a chemiluminescent substrate with PGG2.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Tris-phenol buffer

    • Hematin solution

    • Test compound

    • Arachidonic acid

    • Chemiluminescent substrate

    • White, opaque 96-well microplate

    • Luminometer

  • Protocol:

    • In a white microplate, add Tris-phenol buffer and hematin solution to each well.

    • Add the COX enzyme preparation (COX-1 or COX-2) to the appropriate wells.

    • Add the test compound (this compound) at various concentrations.

    • Pre-incubate at room temperature for a specified time (e.g., 5-10 minutes).

    • Initiate the reaction by adding the chemiluminescent substrate and arachidonic acid.

    • Immediately measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition and determine the IC50.

This method offers high specificity and sensitivity by directly measuring the amount of a specific prostaglandin (e.g., PGE2) produced.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Tris-HCl buffer (pH 8.0)

    • Hematin and L-epinephrine (cofactors)

    • Test compound

    • Arachidonic acid

    • Internal standard (e.g., deuterated PGE2)

    • Solvents for extraction (e.g., ethyl acetate)

    • LC-MS/MS system

  • Protocol:

    • In a microcentrifuge tube, mix the Tris-HCl buffer, hematin, and L-epinephrine.

    • Add the COX enzyme and incubate briefly.

    • Add the test compound and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and incubate for a set time (e.g., 2 minutes).

    • Stop the reaction by adding a quenching solution (e.g., formic acid).

    • Add the internal standard.

    • Extract the prostaglandins using an organic solvent.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

    • Analyze the sample using LC-MS/MS to quantify the amount of PGE2 produced.

    • Determine the percentage of inhibition and calculate the IC50.

Conclusion

This compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which is the basis for its anti-inflammatory, analgesic, and antipyretic effects. While the lack of publicly available, specific IC50 values for oxyphenbutazone presents a gap in its quantitative characterization, the experimental protocols detailed in this guide provide a robust framework for determining the COX inhibition profile of this and other NSAIDs. A thorough understanding of a compound's activity against COX isoforms is critical for predicting its therapeutic efficacy and potential for adverse effects, making these assays indispensable tools in drug development and pharmacological research. The provided diagrams of the COX signaling pathway and experimental workflows offer a clear visual aid for understanding these complex processes.

References

Antimicrobial Properties of Oxyphenbutazone Monohydrate Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. The repurposing of existing drugs presents a promising avenue for the discovery of novel anti-tuberculosis agents. This technical guide provides an in-depth analysis of the antimicrobial properties of oxyphenbutazone monohydrate, a non-steroidal anti-inflammatory drug (NSAID), against Mycobacterium tuberculosis. Recent studies have unveiled its potent and selective activity, particularly against non-replicating persister cells, which are notoriously difficult to eradicate with conventional antibiotics. This document details the mechanism of action, quantitative antimicrobial data, and the experimental protocols utilized in these pivotal studies.

Mechanism of Action: A Prodrug Approach to Targeting Persister Cells

Oxyphenbutazone's efficacy against M. tuberculosis is not direct but rather relies on its conversion to an active metabolite within the specific microenvironment inhabited by the tubercle bacilli. It functions as a prodrug, activated by the very conditions that induce the non-replicating state in M. tuberculosis.

Key aspects of its mechanism of action include:

  • Selective activity: this compound demonstrates selective bactericidal activity against non-replicating Mycobacterium tuberculosis.[1][2]

  • Activation in the host microenvironment: The anti-mycobacterial action of oxyphenbutazone is contingent on its 4-hydroxylation to form 4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione (4-OH-OPB). This conversion is facilitated by conditions that mimic the host environment where M. tuberculosis resides, such as mild acidity and the presence of reactive nitrogen intermediates (RNIs).[3]

  • Dual efficacy of the active metabolite: The resulting metabolite, 4-OH-OPB, is effective against both replicating and non-replicating M. tuberculosis, including strains resistant to standard anti-TB drugs.[3]

  • Molecular targets: 4-OH-OPB exerts its bactericidal effect by depleting essential flavins and forming covalent adducts with N-acetyl-cysteine and, crucially, mycothiol, a key antioxidant in mycobacteria.[3]

  • Synergistic potential: The active metabolite, 4-OH-OPB, has been shown to act synergistically with other oxidants and several existing anti-tuberculosis drugs, suggesting its potential role in combination therapies.[3]

Oxyphenbutazone Mechanism of Action Mechanism of Action of Oxyphenbutazone against M. tuberculosis cluster_host Host Microenvironment cluster_mtb Mycobacterium tuberculosis Oxyphenbutazone Oxyphenbutazone Activation Conditions Mild Acidity Reactive Nitrogen Intermediates Oxyphenbutazone->Activation Conditions encounters 4-OH-OPB 4-hydroxy-oxyphenbutazone (Active Metabolite) Activation Conditions->4-OH-OPB induces 4-hydroxylation Mycothiol Mycothiol 4-OH-OPB->Mycothiol forms covalent adducts with Flavins Flavins 4-OH-OPB->Flavins depletes Bactericidal Effect Bactericidal Effect (Replicating & Non-replicating) Mycothiol->Bactericidal Effect depletion leads to Flavins->Bactericidal Effect depletion leads to

Mechanism of Oxyphenbutazone Activation and Action.

Quantitative Antimicrobial Data

The in vitro activity of oxyphenbutazone and its active metabolite has been quantified against various strains of M. tuberculosis. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxyphenbutazone

M. tuberculosis StrainAssay ConditionMICReference
Multidrug-Resistant (MDR)Resazurin Microdilution AssayMIC₅₀: 40 mg/LGujadhur et al., 2017
Multidrug-Resistant (MDR)Resazurin Microdilution AssayMIC₉₀: 60 mg/LGujadhur et al., 2017
ReplicatingAgar Plate Assay10 µg/mLGold et al., 2012[3]

Table 2: Minimum Inhibitory Concentration (MIC) of 4-hydroxy-oxyphenbutazone (4-OH-OPB)

M. tuberculosis StrainAssay ConditionMICReference
Replicating H37RvLiquid Culture (low BSA)25 µMGold et al., 2012[3]
Streptomycin-resistantLiquid Culture13 µMGold et al., 2012[3]
Ethionamide-resistantLiquid Culture13 µMGold et al., 2012[3]
Isoniazid-resistantLiquid Culture26 µMGold et al., 2012[3]
p-aminosalicylate-resistantLiquid Culture26 µMGold et al., 2012[3]
Kanamycin-resistantLiquid Culture26 µMGold et al., 2012[3]
Ethambutol-resistantLiquid Culture26 µMGold et al., 2012[3]

Experimental Protocols

The determination of the antimicrobial activity of oxyphenbutazone against M. tuberculosis has primarily been conducted using the Resazurin Microdilution Assay (REMA). This colorimetric assay provides a reliable and cost-effective method for assessing mycobacterial viability.

Resazurin Microdilution Assay (REMA) Protocol

This protocol is a synthesized representation based on established methodologies for M. tuberculosis susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by the metabolic activity of viable cells to the pink-colored and highly fluorescent resorufin. The color change serves as a visual indicator of cell growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

Materials:

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • M. tuberculosis Culture: A mid-log phase culture of the desired M. tuberculosis strain.

  • 96-well Microtiter Plates: Sterile, U-bottom plates.

  • Resazurin Solution: A sterile 0.01% (w/v) solution of resazurin sodium salt in distilled water.

  • Control Drugs: Isoniazid and/or Rifampicin for quality control.

Procedure:

  • Preparation of Drug Dilutions:

    • Serially dilute the stock solution of oxyphenbutazone in the culture medium directly in the 96-well plate to achieve the desired final concentrations.

    • Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation:

    • Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0.

    • Dilute the adjusted inoculum (typically 1:20) in the culture medium to achieve the final desired bacterial concentration.

  • Inoculation:

    • Add the prepared inoculum to each well containing the drug dilutions and the growth control well.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 37°C for 7 days.

  • Addition of Resazurin:

    • After the initial incubation period, add the resazurin solution to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

  • Reading the Results:

    • Visually inspect the plates for a color change.

    • The MIC is the lowest concentration of the drug that remains blue (no color change to pink).

REMA_Workflow Resazurin Microdilution Assay (REMA) Workflow Start Start Prepare Drug Dilutions Prepare serial dilutions of Oxyphenbutazone in 96-well plate Start->Prepare Drug Dilutions Prepare Inoculum Prepare M. tuberculosis inoculum (adjust to McFarland 1.0 and dilute) Start->Prepare Inoculum Inoculate Plate Add inoculum to all wells (except sterility control) Prepare Drug Dilutions->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate_1 Incubate plate at 37°C for 7 days Inoculate Plate->Incubate_1 Add Resazurin Add Resazurin solution to all wells Incubate_1->Add Resazurin Incubate_2 Incubate plate at 37°C for 24-48 hours Add Resazurin->Incubate_2 Read MIC Read MIC: Lowest concentration with no color change (blue) Incubate_2->Read MIC End End Read MIC->End

Experimental Workflow for the Resazurin Microdilution Assay.

Limitations and Future Directions

While the in vitro data for oxyphenbutazone and its active metabolite are compelling, several limitations and areas for future research exist:

  • In Vivo Efficacy: A significant challenge in the preclinical development of oxyphenbutazone is its rapid metabolism to an inactive form in mice. This makes standard murine models of tuberculosis unsuitable for evaluating its in vivo efficacy. Alternative animal models with metabolic profiles more similar to humans may be necessary to assess its therapeutic potential.

  • Minimum Bactericidal Concentration (MBC): To date, specific MBC values for oxyphenbutazone and 4-OH-OPB against M. tuberculosis have not been extensively reported. Determining the MBC would provide crucial information on the cidal versus static nature of the compound.

  • Toxicity and Pharmacokinetics: As an NSAID, oxyphenbutazone has a known side-effect profile. Further investigation into the pharmacokinetics and potential toxicity of the active metabolite, 4-OH-OPB, is warranted, especially in the context of long-term tuberculosis therapy.

  • Clinical Trials: The unique challenge of its metabolic profile in mice may hinder the progression of oxyphenbutazone to clinical trials, as preclinical animal efficacy studies are a standard regulatory requirement.

Conclusion

This compound represents a promising repurposed drug candidate for the treatment of tuberculosis. Its unique mechanism of action, involving activation within the host microenvironment to target otherwise drug-tolerant non-replicating mycobacteria, addresses a critical unmet need in tuberculosis therapy. The quantitative in vitro data for both the parent compound and its active metabolite are encouraging. However, significant challenges, particularly concerning the lack of a suitable animal model for in vivo efficacy studies, must be overcome to translate these promising preclinical findings into a viable therapeutic option for tuberculosis patients. Further research focusing on formulation strategies to deliver the active metabolite directly, or the development of analogues with improved metabolic stability, could pave the way for the clinical application of this novel anti-tuberculosis agent.

References

A Comprehensive Pharmacological Profile of Oxyphenbutazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), is an active metabolite of phenylbutazone. It was formerly utilized for its potent anti-inflammatory, analgesic, and antipyretic properties in the management of rheumatic disorders such as rheumatoid arthritis. However, its use has been largely discontinued due to a significant risk of serious adverse effects. This technical guide provides an in-depth overview of the pharmacological profile of oxyphenbutazone monohydrate, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available data and experimental methodologies.

Mechanism of Action

Oxyphenbutazone exerts its pharmacological effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Inhibition of Prostaglandin Synthesis

The primary mechanism of action of oxyphenbutazone is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. By blocking both COX-1 and COX-2, oxyphenbutazone reduces the production of various prostaglandins (PGE2, PGI2, etc.) involved in the inflammatory cascade, thereby alleviating pain and inflammation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Oxyphenbutazone Oxyphenbutazone Oxyphenbutazone->COX1_COX2 Inhibition caption Figure 1. Mechanism of Action of Oxyphenbutazone.

Caption: Figure 1. Mechanism of Action of Oxyphenbutazone.

Pharmacodynamics

The pharmacodynamic effects of oxyphenbutazone are a direct consequence of its inhibition of prostaglandin synthesis.

Anti-inflammatory Effects

By reducing prostaglandin levels at the site of inflammation, oxyphenbutazone mitigates several key features of the inflammatory response, including vasodilation, increased vascular permeability, and the subsequent swelling and pain.

Analgesic Effects

The analgesic properties of oxyphenbutazone are attributed to the decreased production of prostaglandins, which are known to sensitize peripheral nociceptors to other inflammatory mediators such as bradykinin and histamine.

Antipyretic Effects

Oxyphenbutazone reduces fever by inhibiting the synthesis of prostaglandins in the hypothalamus, the region of the brain that regulates body temperature.

Quantitative Pharmacological Data

TargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
COX-1 Data not availableNot applicable
COX-2 Data not availableNot applicable

Note: The lack of recent, precise IC50 values reflects the discontinued clinical use of oxyphenbutazone.

Pharmacokinetics

Oxyphenbutazone is the major active metabolite of phenylbutazone. Its pharmacokinetic profile is characterized by a long elimination half-life.

ParameterValue (in Humans)Reference
Half-life (t½) ~70 hours (as a metabolite of phenylbutazone)[1]
Volume of Distribution (Vd) 0.28 L/kg (in pigs, similar to humans)[2]
Clearance (CL) Data not available
Protein Binding ~97% (in pigs, similar to humans)[2]

Clinical Efficacy

Clinical trials conducted in the mid-20th century demonstrated the efficacy of oxyphenbutazone in treating rheumatic disorders.

IndicationDosageComparatorOutcomeReference
Rheumatoid Arthritis 200 mg three times daily for 21 daysProtacine (150 mg three times daily)Protacine showed a greater reduction in symptom scores (55% vs. 34% for oxyphenbutazone).[3]
Rheumatoid Arthritis & Osteoarthritis Not specifiedFenbufen, Aspirin, IndomethacinEfficacy was comparable to full therapeutic doses of the comparator drugs.[1]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to evaluate the pharmacological properties of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of oxyphenbutazone on COX-1 and COX-2.

Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Oxyphenbutazone solutions - Reaction buffer Start->Prepare_Reagents Incubate Incubate enzymes with varying concentrations of Oxyphenbutazone Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding arachidonic acid Incubate->Initiate_Reaction Stop_Reaction Stop reaction after a defined time Initiate_Reaction->Stop_Reaction Measure_Product Measure prostaglandin E2 (PGE2) production (e.g., via ELISA) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 values Measure_Product->Calculate_IC50 End End Calculate_IC50->End caption Figure 2. COX Inhibition Assay Workflow.

Caption: Figure 2. COX Inhibition Assay Workflow.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 can be used.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

    • Add the different concentrations of oxyphenbutazone or vehicle control to the wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Quantification of Prostaglandin E2: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of oxyphenbutazone, and the IC50 value (the concentration that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.

Measurement of Prostaglandin E2 Production in Cell Culture

This protocol describes a method to assess the effect of oxyphenbutazone on PGE2 production in a cellular context.

Methodology:

  • Cell Culture: Use a suitable cell line that expresses COX enzymes, such as murine macrophage-like RAW 264.7 cells.

  • Cell Stimulation:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.[4]

  • Data Analysis: Compare the PGE2 levels in the oxyphenbutazone-treated groups to the vehicle-treated control group to determine the inhibitory effect.

Arachidonic Acid-Induced Platelet Aggregation Assay

This protocol details a method to evaluate the effect of oxyphenbutazone on platelet function.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed to obtain PRP.

  • Platelet Aggregation Measurement:

    • Use a platelet aggregometer to measure changes in light transmission through the PRP, which corresponds to the degree of platelet aggregation.

    • Pre-incubate the PRP with different concentrations of this compound or a vehicle control.

    • Induce platelet aggregation by adding arachidonic acid.

  • Data Analysis: Record the maximum percentage of aggregation and the slope of the aggregation curve. Compare the results from the oxyphenbutazone-treated samples to the control to assess its anti-platelet activity.

Adverse Effects and Safety Profile

The clinical use of oxyphenbutazone has been severely restricted due to its association with serious adverse effects, including:

  • Hematological disorders: Agranulocytosis and aplastic anemia.

  • Gastrointestinal effects: Gastric irritation, ulceration, and bleeding.

  • Renal effects: Sodium and water retention.

Conclusion

This compound is a potent, non-selective COX inhibitor with demonstrated anti-inflammatory and analgesic properties. However, its significant and potentially life-threatening adverse effects have led to its withdrawal from most markets. This technical guide provides a summary of its pharmacological profile, which may be of value to researchers and scientists in the fields of pharmacology and drug development, particularly for understanding the historical context of NSAID development and for comparative studies. The provided experimental protocols offer a framework for the further in vitro and cellular characterization of this and similar compounds.

References

Methodological & Application

Oxyphenbutazone monohydrate solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of oxyphenbutazone monohydrate in various solvents, protocols for solubility determination, and an overview of its primary mechanism of action.

Physicochemical Properties

This compound is the hydrated form of oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone.[1][2] It presents as crystals with a melting point of 96°C.[3] The anhydrous form has a melting point of 124-125°C.[3]

Molecular Formula: C₁₉H₂₂N₂O₄[4] Molecular Weight: 342.39 g/mol [5]

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and in vitro testing. The following table summarizes the solubility of oxyphenbutazone (data may not always specify the hydrate form) in common laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO ~25[1], 10, 80[6], 100[7]~72.9, 29.2, 233.7, 291.9A range of values is reported. Sonication may be required.[6] Hygroscopic nature of DMSO can impact solubility.[7]
Ethanol ~50[1][8], 20 (with heating)~146.0-
Dimethylformamide (DMF) ~25[1][8]~72.9-
Methanol Soluble[3], 10--
Water ~1[1][8]~2.9Very slightly soluble.[2]
PBS (pH 7.2) ~0.5[1][8]~1.5-
Chloroform Soluble[2][3]--
Benzene Soluble[2][3]--
Ether Soluble[2][3]--
Acetone Freely Soluble[2]--

Experimental Protocols

Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[9] This protocol is a generalized procedure and may require optimization based on the specific characteristics of this compound and the chosen solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, Ethanol, Water)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for analysis

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to conduct preliminary experiments to determine the optimal equilibration time.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining undissolved particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.

Below is a visual representation of the experimental workflow.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess this compound to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge to settle excess solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E

Solubility Determination Workflow

Mechanism of Action: COX Inhibition

Oxyphenbutazone, like other NSAIDs, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[11] There are two main isoforms, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX enzymes, oxyphenbutazone reduces the production of these prostaglandins.[11]

The following diagram illustrates the simplified signaling pathway.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Drug Action AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX Conversion PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediation Oxy Oxyphenbutazone Oxy->COX Inhibition

Oxyphenbutazone's Mechanism of Action

References

Application Notes and Protocols for Oxyphenbutazone Monohydrate in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyphenbutazone, an active metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with a well-documented history in medicine.[1][2] While its clinical use has been curtailed due to concerns about side effects, its potent anti-inflammatory and emerging anti-neoplastic properties make it a valuable tool for in vitro research.[2][3] Oxyphenbutazone monohydrate is a hydrated form of the compound, suitable for research applications. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to investigate its biological effects, including cytotoxicity, impact on cell proliferation, and its mechanism of action.

Mechanism of Action

Oxyphenbutazone exerts its biological effects through several mechanisms:

  • Non-selective COX Inhibition: As a non-selective cyclooxygenase (COX) inhibitor, it blocks the production of prostaglandins, key mediators of inflammation and pain.[1][4]

  • Wnt/β-catenin Signaling Pathway Deactivation: Studies have shown that oxyphenbutazone can suppress the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation. This action is linked to the suppression of Prostaglandin E2 (PGE2).[5][6]

  • Induction of Apoptosis: In combination with other agents like methotrexate, oxyphenbutazone has been shown to activate the caspase-9/-3 cascade, leading to apoptosis in cancer cells.[5][6]

  • Inhibition of Cytokine Production: It is a potent inhibitor of cytokine production by monocytes and lymphocytes, including monokines and both Th1 and Th2 lymphokines.[7]

Data Presentation

Table 1: In Vitro Efficacy of Oxyphenbutazone in Combination with Methotrexate (MTX) in Hep3B Cells
Oxyphenbutazone (µmol/L)Methotrexate (µmol/L)Observed EffectReference
2.5, 5.0, or 7.50.25, 0.5, or 1.0Significant synergistic cytotoxicity.[5][6]
5.0 or 7.50.5 and 1.0Inhibition of cell proliferation (low BrdU incorporation) and activation of caspase-9/-3 cascade (apoptosis).[5][6]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Protocol:

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM or 80 mg/mL), calculate the mass of this compound needed.[1] The molecular weight of anhydrous oxyphenbutazone is 324.37 g/mol .

  • Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the calculated amount of this compound powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.24 mg of oxyphenbutazone in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[1]

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required if handled under aseptic conditions.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]

Note: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Selected cell line (e.g., Hep3B)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The concentration range should be determined based on preliminary studies or literature (e.g., 1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of oxyphenbutazone. Include wells with medium and DMSO (vehicle control) and wells with untreated cells (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • BrdU (Bromodeoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Cytotoxicity Assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: After the labeling period, remove the culture medium, and fix and denature the cellular DNA according to the manufacturer's instructions.

  • Antibody Incubation: Add the anti-BrdU antibody conjugate to each well and incubate.

  • Washing: Wash the wells multiple times with a washing buffer to remove any unbound antibody.

  • Substrate Reaction: Add the substrate solution and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: A decrease in absorbance compared to the control indicates an inhibition of cell proliferation.

Visualizations

Signaling Pathway Diagram

Oxyphenbutazone_Mechanism_of_Action Oxyphenbutazone Oxyphenbutazone Monohydrate COX COX Enzymes Oxyphenbutazone->COX Inhibits Wnt_Pathway Wnt/β-catenin Signaling Pathway Oxyphenbutazone->Wnt_Pathway Deactivates Caspase9 Caspase-9 Oxyphenbutazone->Caspase9 Activates PGE2 Prostaglandin E2 (PGE2) COX->PGE2 PGE2->Wnt_Pathway Activates Cell_Proliferation Cell Proliferation & Survival Wnt_Pathway->Cell_Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Oxyphenbutazone Stock Solution (in DMSO) prep_working Prepare Working Dilutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Oxyphenbutazone prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity proliferation Proliferation Assay (e.g., BrdU) incubate->proliferation apoptosis Apoptosis Assay (e.g., Caspase Activity) incubate->apoptosis analyze_data Analyze Data & Determine IC50/Effects cytotoxicity->analyze_data proliferation->analyze_data apoptosis->analyze_data

Caption: General workflow for in vitro cell culture assays.

References

Application Notes and Protocols for Oxyphenbutazone Monohydrate in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been historically used for its potent anti-inflammatory, analgesic, and antipyretic properties.[1] Although its clinical use in humans has declined due to the availability of newer NSAIDs with improved safety profiles, oxyphenbutazone remains a valuable tool in preclinical research, particularly in animal models of inflammation. These application notes provide detailed protocols for utilizing oxyphenbutazone monohydrate in two common animal models of inflammation: carrageenan-induced paw edema and adjuvant-induced arthritis.

Mechanism of Action

Oxyphenbutazone primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, oxyphenbutazone reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1] Additional mechanisms may contribute to its anti-inflammatory effects, including the stabilization of lysosomal membranes and modulation of immune cell activity.[1][2] Recent studies have also suggested that oxyphenbutazone can inhibit the NF-κB/IκB-α signaling pathway, a critical regulator of inflammatory responses.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of oxyphenbutazone and the related compound phenylbutazone in various animal models of inflammation.

Table 1: Effect of Phenylbutazone on Carrageenan-Induced Inflammation in Rats

Animal ModelDrug AdministrationDosageEffectReference
Carrageenan-Induced Neck InflammationSingle oral dose, 1 hour before carrageenan injection100 mg/kgSignificantly reduced inflammatory swelling[2]

Note: Phenylbutazone is the parent drug of oxyphenbutazone.

Table 2: Effect of Oxyphenbutazone on Formaldehyde-Induced Inflammation in Rats

Animal ModelDrug AdministrationDosageEffect on Plasma SeromucoidsReference
Formaldehyde-Induced InflammationSubcutaneous injection, 6 hours after formaldehyde100 mg/kgSignificantly lowered plasma seromucoids
Formaldehyde-Induced InflammationSubcutaneous injection, 24 hours before formaldehyde100 mg/kgMore pronounced decrease in plasma seromucoids
Formaldehyde-Induced InflammationSingle or repeated subcutaneous injections50 mg/kgNo significant effect detected

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of test compounds against acute inflammation.

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26G)

Protocol:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Control (Vehicle)

    • Positive Control (e.g., Indomethacin 10 mg/kg)

    • Oxyphenbutazone (e.g., 25, 50, and 100 mg/kg)

  • Drug Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle.

    • Administer the test compounds and vehicle orally (p.o.) via gavage, typically 1 hour before the induction of inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • A plethysmometer is the preferred instrument for measuring paw volume.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

      • Vc = Mean increase in paw volume in the control group

      • Vt = Mean increase in paw volume in the treated group

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Adjuvant-Induced Arthritis in Rats

This model is a well-established tool for studying the chronic inflammatory processes associated with rheumatoid arthritis.

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Male Lewis or Sprague-Dawley rats (180-220g)

  • Digital calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: As described for the carrageenan-induced paw edema model.

  • Induction of Arthritis:

    • On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.

  • Grouping and Drug Administration:

    • Randomly divide the animals into groups (n=6 per group) as described previously.

    • Begin oral administration of this compound or vehicle on day 0 (prophylactic) or after the onset of arthritis (e.g., day 8, therapeutic) and continue daily for a specified period (e.g., 21 or 28 days).

  • Assessment of Arthritis:

    • Paw Volume/Thickness: Measure the volume or diameter of both the injected (primary lesion) and non-injected (secondary lesion) hind paws at regular intervals (e.g., every 2-3 days).

    • Arthritic Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4, where 0=no swelling and 4=severe swelling and erythema).

    • Body Weight: Monitor body weight regularly as a general indicator of health.

  • Data Analysis:

    • Analyze changes in paw volume, arthritic score, and body weight over time using appropriate statistical methods.

    • At the end of the study, histological analysis of the joints can be performed to assess synovial inflammation, cartilage degradation, and bone erosion.

Visualizations

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cell Membrane Phospholipids cluster_2 Arachidonic Acid Cascade cluster_3 Inflammatory Response cluster_4 Oxyphenbutazone Action Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Inflammatory Stimulus->Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Release COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-1 (Constitutive)->Prostaglandins (PGE2, etc.) COX-2 (Inducible)->Prostaglandins (PGE2, etc.) Vasodilation Vasodilation Prostaglandins (PGE2, etc.)->Vasodilation Increased Vascular Permeability Increased Vascular Permeability Prostaglandins (PGE2, etc.)->Increased Vascular Permeability Pain & Fever Pain & Fever Prostaglandins (PGE2, etc.)->Pain & Fever Edema Edema Increased Vascular Permeability->Edema Oxyphenbutazone Oxyphenbutazone Oxyphenbutazone->COX-1 (Constitutive) Inhibits Oxyphenbutazone->COX-2 (Inducible) Inhibits

Caption: Mechanism of action of Oxyphenbutazone.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Oral Administration of Oxyphenbutazone/Vehicle Oral Administration of Oxyphenbutazone/Vehicle Carrageenan Injection (Sub-plantar) Carrageenan Injection (Sub-plantar) Oral Administration of Oxyphenbutazone/Vehicle->Carrageenan Injection (Sub-plantar) Paw Volume Measurement (0-5h) Paw Volume Measurement (0-5h) Carrageenan Injection (Sub-plantar)->Paw Volume Measurement (0-5h) Calculate % Edema Inhibition Calculate % Edema Inhibition Paw Volume Measurement (0-5h)->Calculate % Edema Inhibition Statistical Analysis Statistical Analysis Calculate % Edema Inhibition->Statistical Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema.

G cluster_0 Induction & Treatment cluster_1 Monitoring & Assessment cluster_2 Endpoint Analysis CFA Injection (Day 0) CFA Injection (Day 0) Daily Oral Administration of Oxyphenbutazone/Vehicle Daily Oral Administration of Oxyphenbutazone/Vehicle CFA Injection (Day 0)->Daily Oral Administration of Oxyphenbutazone/Vehicle Paw Volume & Arthritic Score Measurement (Regular Intervals) Paw Volume & Arthritic Score Measurement (Regular Intervals) Daily Oral Administration of Oxyphenbutazone/Vehicle->Paw Volume & Arthritic Score Measurement (Regular Intervals) Body Weight Monitoring Body Weight Monitoring Paw Volume & Arthritic Score Measurement (Regular Intervals)->Body Weight Monitoring Histological Analysis of Joints Histological Analysis of Joints Body Weight Monitoring->Histological Analysis of Joints

Caption: Workflow for Adjuvant-Induced Arthritis.

References

Application Notes and Protocols for Oxyphenbutazone Monohydrate as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenbutazone monohydrate, a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, is a critical reference standard in analytical chemistry.[1][2] Its well-characterized properties and stability make it an essential tool for the accurate quantification and identification of oxyphenbutazone in various matrices, including pharmaceutical formulations and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Chemical Name 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione monohydrate[3][4]
CAS Number 7081-38-1[1][3][4]
Molecular Formula C₁₉H₂₂N₂O₄[1]
Molecular Weight 342.39 g/mol [1][3][4]
Purity ≥98% (by HPLC)
Appearance White to yellowish-white crystalline powder
Solubility Soluble in DMSO (100 mg/mL with ultrasonic), ethanol, and methanol.[5][6][5][6]
Storage Store at +5°C.[3][4][3][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Oxyphenbutazone

This protocol describes a reversed-phase HPLC method for the quantitative analysis of oxyphenbutazone in a sample matrix, using this compound as a reference standard.

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample containing oxyphenbutazone

2. Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.05M potassium phosphate monobasic in water and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 55:45 v/v). The exact ratio should be optimized for the specific column and system.

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical tablets, a representative portion of the powdered tablet can be extracted with the mobile phase, sonicated, and filtered. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.

4. HPLC Conditions:

  • Column: C18 (25 cm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer pH 3.5 (e.g., 45:55 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: Ambient

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the oxyphenbutazone standard against its concentration.

  • Determine the concentration of oxyphenbutazone in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC Analysis

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample calibration Construct Calibration Curve inject_sample->calibration quantify Quantify Sample calibration->quantify

Caption: Workflow for the HPLC analysis of oxyphenbutazone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the sensitive and selective analysis of oxyphenbutazone using LC-MS/MS, with this compound as the reference standard. Isotope-labeled internal standards, such as oxyphenbutazone-d9, are recommended for the highest accuracy.[7]

1. Materials and Reagents:

  • This compound Reference Standard

  • Oxyphenbutazone-d9 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

2. Equipment:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase analytical column (e.g., C18, 50 mm x 2.1 mm, 2.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve oxyphenbutazone-d9 in methanol.

  • Working Standard and Internal Standard Solutions: Prepare serial dilutions of the stock solutions in methanol or a suitable solvent to create calibration standards and a working internal standard solution.

4. Sample Preparation (Liquid-Liquid Extraction for Plasma):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

5. LC-MS/MS Conditions:

  • Column: C18 (e.g., 50 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.

    • Oxyphenbutazone Transition: e.g., m/z 323.1 → 184.1

    • Oxyphenbutazone-d9 Transition: e.g., m/z 332.2 → 184.1 (or other appropriate fragment)

6. Data Analysis:

  • Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from the prepared standards.

Experimental Workflow for LC-MS/MS Analysis

lcmsms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing add_is Add Internal Standard extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the LC-MS/MS analysis of oxyphenbutazone.

Signaling Pathway

Recent studies have indicated that oxyphenbutazone can exert its effects through the modulation of cellular signaling pathways. Specifically, it has been shown to promote cytotoxicity in certain cancer cells by deactivating the Wnt/β-catenin signaling pathway.[2] This pathway is crucial in cell fate determination, proliferation, and migration.

Wnt/β-catenin Signaling Pathway and the Effect of Oxyphenbutazone

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_p Phosphorylated β-catenin destruction_complex->beta_catenin_p Phosphorylates proteasome Proteasomal Degradation beta_catenin_p->proteasome Leads to wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor dsh Dishevelled receptor->dsh Activates dsh->destruction_complex Inhibits beta_catenin_stable Stable β-catenin nucleus Nucleus beta_catenin_stable->nucleus Translocates to tcf_lef TCF/LEF beta_catenin_stable->tcf_lef Binds to gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->gene_transcription Promotes oxyphenbutazone Oxyphenbutazone oxyphenbutazone->beta_catenin_stable Inhibits accumulation

Caption: Deactivation of the Wnt/β-catenin pathway by oxyphenbutazone.

Conclusion

This compound is an indispensable reference standard for the accurate and reliable analysis of oxyphenbutazone in various applications. The detailed HPLC and LC-MS/MS protocols provided here serve as a robust starting point for method development and validation. Furthermore, the elucidation of its interaction with key signaling pathways, such as the Wnt/β-catenin pathway, opens avenues for further research into its pharmacological effects. Proper use and handling of this reference standard are paramount to ensuring the quality and integrity of analytical data in research and drug development.

References

Application Notes and Protocols for the Polarographic Analysis of Oxyphenbutazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenbutazone, a non-steroidal anti-inflammatory drug (NSAID), is a metabolite of phenylbutazone. Its quantitative determination in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. Polarographic techniques offer a sensitive and accurate method for the analysis of electroactive compounds like oxyphenbutazone. This application note details the protocols for the determination of oxyphenbutazone monohydrate using direct current (DC) polarography and the more sensitive differential pulse polarography (DPP), following its conversion to a polarographically active nitroso derivative.

The analytical methodology is based on the nitrosation of the active methylene group in the oxyphenbutazone molecule. The resulting nitroso derivative exhibits a well-defined, irreversible cathodic reduction wave that is diffusion-controlled, making it suitable for quantitative analysis.[1]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the polarographic analysis of this compound.

Table 1: Performance Characteristics of the Polarographic Methods

ParameterDC PolarographyDifferential Pulse Polarography (DPP)
Concentration Range 2.5 - 10 mg/100 mLAs low as 10 ppm
Accuracy 99.9 ± 1.38%99.70 ± 0.99%
Limit of Detection (LOD) Not specifiedSub-ppm levels achievable
Limit of Quantitation (LOQ) Not specified~10 ppm[1]

Table 2: Typical Experimental Conditions for Differential Pulse Polarography

ParameterValue
Working Electrode Dropping Mercury Electrode (DME)
Reference Electrode Saturated Calomel Electrode (SCE)
Supporting Electrolyte Britton-Robinson buffer
pH 4.0 - 6.0
Pulse Amplitude 50 mV
Scan Rate 5 mV/s
Drop Time 1 s

Experimental Protocols

Preparation of the Nitroso-Derivative of Oxyphenbutazone

This protocol describes the conversion of oxyphenbutazone to its electroactive nitroso derivative.

Materials:

  • This compound standard or sample

  • Sodium nitrite (NaNO₂) solution (1% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Accurately weigh a quantity of this compound powder and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration.

  • Transfer an aliquot of the oxyphenbutazone stock solution into a 25 mL volumetric flask.

  • Add 1 mL of 1 M hydrochloric acid to the flask.

  • Add 1 mL of 1% sodium nitrite solution.

  • Allow the reaction mixture to stand at room temperature (25 ± 2 °C) for 10 minutes to ensure complete nitrosation.

  • Neutralize the excess acid by adding 1 mL of 1 M sodium hydroxide solution.

  • Dilute the solution to the mark with the chosen supporting electrolyte (Britton-Robinson buffer).

Polarographic Measurement

This protocol outlines the procedure for the polarographic analysis of the prepared nitroso-oxyphenbutazone solution.

Materials:

  • Polarographic analyzer with a dropping mercury electrode (DME) assembly

  • Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire auxiliary electrode

  • Britton-Robinson buffer solution (pH adjusted to the desired value, e.g., pH 5)

  • Nitrogen gas (high purity) for deoxygenation

  • Prepared nitroso-oxyphenbutazone solution

Procedure:

  • Prepare the Britton-Robinson buffer solution and adjust the pH to the optimal range (typically between 4.0 and 6.0) using appropriate volumes of 0.2 M NaOH.[2]

  • Transfer a suitable volume (e.g., 10 mL) of the prepared nitroso-oxyphenbutazone solution into the polarographic cell.

  • Deoxygenate the solution by bubbling high-purity nitrogen gas through it for 5-10 minutes. This is crucial as dissolved oxygen is electroactive and can interfere with the measurement.

  • Immerse the DME, SCE, and platinum auxiliary electrode into the solution.

  • For DC Polarography , scan the potential from an initial potential (e.g., -0.2 V) to a final potential (e.g., -1.2 V) versus the SCE. Record the resulting polarogram.

  • For Differential Pulse Polarography (DPP) , apply the parameters listed in Table 2. Scan the potential over the range where the reduction peak of the nitroso-derivative appears. Record the differential pulse polarogram.

  • Construct a calibration curve by preparing a series of standard solutions of nitroso-oxyphenbutazone and measuring their respective diffusion currents (for DC polarography) or peak currents (for DPP).

  • Determine the concentration of oxyphenbutazone in the sample solution by interpolating its measured current from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the polarographic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Polarographic Analysis start Oxyphenbutazone Sample dissolution Dissolution in Ethanol start->dissolution nitrosation Nitrosation Reaction (HCl, NaNO2) dissolution->nitrosation neutralization Neutralization (NaOH) nitrosation->neutralization dilution Dilution with Supporting Electrolyte neutralization->dilution deoxygenation Deoxygenation (N2 gas) dilution->deoxygenation measurement Polarographic Measurement (DC or DPP) deoxygenation->measurement data_analysis Data Analysis (Calibration Curve) measurement->data_analysis result Concentration of Oxyphenbutazone data_analysis->result

Workflow for the polarographic analysis of oxyphenbutazone.
Electrochemical Reduction Pathway

The following diagram illustrates the proposed electrochemical reduction pathway of the nitroso-derivative of oxyphenbutazone at the dropping mercury electrode. The reduction is an irreversible process involving the uptake of electrons and protons.

reduction_pathway nitroso Nitroso-Oxyphenbutazone (R-N=O) hydroxylamine Hydroxylamine Derivative (R-NHOH) nitroso->hydroxylamine + 2e-, + 2H+ amine Amine Derivative (R-NH2) hydroxylamine->amine + 2e-, + 2H+

Proposed electrochemical reduction of nitroso-oxyphenbutazone.

References

Application Notes and Protocols for Studying Prostaglandin Synthesis Inhibition using Oxyphenbutazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Oxyphenbutazone monohydrate as a tool to study the inhibition of prostaglandin synthesis. This document includes its mechanism of action, protocols for in vitro cyclooxygenase (COX) inhibition assays, and comparative data on its inhibitory potency.

Introduction

Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, primarily through the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1] By blocking the enzymes responsible for prostaglandin production, Oxyphenbutazone serves as a valuable research tool for investigating the prostaglandin synthesis pathway and for the screening and characterization of other potential anti-inflammatory agents.

Mechanism of Action

Oxyphenbutazone functions by inhibiting the cyclooxygenase (COX) enzymes, which are the key catalysts in the conversion of arachidonic acid to prostaglandins.[1] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed isoform involved in physiological "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2: An inducible isoform that is upregulated during inflammatory responses.

By inhibiting both COX-1 and COX-2, Oxyphenbutazone reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1]

Mechanism of Oxyphenbutazone Action

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Oxy Oxyphenbutazone Monohydrate Oxy->COX1 Oxy->COX2

Caption: Oxyphenbutazone inhibits both COX-1 and COX-2 enzymes.

Data Presentation: Inhibitory Potency

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
Phenylbutazone4.21.50.36
Meloxicam0.80.090.11
Carprofen2.20.20.09
Flunixin0.10.040.4

Data derived from an in vitro analysis in horse blood.[1] A lower selectivity ratio indicates a higher selectivity for COX-2.

Experimental Protocols

The following is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay to determine the IC50 value of this compound. This protocol is based on commonly used non-proprietary methods and can be adapted for various laboratory settings.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of colorimetric or fluorometric detection

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.

    • Prepare the reaction buffer containing the necessary cofactors.

    • Prepare a stock solution of arachidonic acid.

    • Dilute the COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.

  • Assay Protocol:

    • Add the reaction buffer to the wells of a 96-well microplate.

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the different concentrations of the this compound dilutions to the wells. Include a vehicle control (DMSO without inhibitor) and a positive control (a known COX inhibitor).

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent. For a colorimetric assay using TMPD, the appearance of the oxidized product is monitored.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Oxyphenbutazone dilutions - COX enzymes - Substrate (Arachidonic Acid) - Reaction Buffer A1 Add Buffer, Enzyme, and Oxyphenbutazone to Microplate P1->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Arachidonic Acid A2->A3 A4 Incubate A3->A4 A5 Add Detection Reagent A4->A5 D1 Measure Absorbance/ Fluorescence A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining the IC50 of Oxyphenbutazone.

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its ability to block prostaglandin synthesis makes it a standard compound for studying the inflammatory pathway and for the comparative analysis of novel anti-inflammatory drugs. The provided protocols and data serve as a foundational resource for researchers in pharmacology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Oxyphenbutazone Monohydrate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of oxyphenbutazone monohydrate in your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, oxyphenbutazone blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Q2: How should I prepare and store a stock solution of this compound for my cell-based assays?

A2: Oxyphenbutazone is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.[2] For example, a stock solution of 10 mM in DMSO can be prepared.[2]

  • Storage of Powder: Store the solid compound at -20°C for long-term stability (≥4 years).[1]

  • Storage of Stock Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my cell culture medium. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds like oxyphenbutazone when diluted into aqueous solutions like cell culture media.[4] Here are several troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the drug solution.[5]

  • Stepwise dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform a serial dilution in warm media.[5]

  • Increase final DMSO concentration: While aiming for the lowest possible DMSO concentration, you might need to slightly increase it (up to 0.5%) to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]

  • Vortexing during dilution: When adding the drug stock to the media, vortex the solution to ensure rapid and even dispersion.[5]

  • Presence of serum: If your experimental design allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)

Possible Cause 1: Direct Interference with Assay Reagents

  • Problem: NSAIDs, including oxyphenbutazone, may interfere with the redox-based reactions of common viability assays. Oxyphenbutazone has been shown to react with reactive oxygen species, which could potentially affect the reduction of tetrazolium salts (MTT, XTT) or resazurin (AlamarBlue). This can lead to an over or underestimation of cell viability.

  • Solution:

    • Run a cell-free control: Incubate oxyphenbutazone at the highest concentration used in your experiment with the assay reagent in cell-free culture medium. If a color/fluorescence change occurs, it indicates direct chemical reduction of the dye by your compound.

    • Wash cells before adding the assay reagent: After the drug treatment period, gently aspirate the medium containing oxyphenbutazone and wash the cells once with warm PBS before adding the fresh medium containing the viability assay reagent.[7]

    • Use an alternative viability assay: Consider using a non-redox-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay, which measure different parameters of cell health.

Possible Cause 2: Altered Mitochondrial Respiration

  • Problem: Some NSAIDs can affect mitochondrial function, which is the basis for MTT and other similar assays.[8] This can lead to misleading results that do not accurately reflect cell number.

  • Solution:

    • Confirm results with a different assay: Use a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, or a direct cell counting method (e.g., trypan blue exclusion) to validate your findings.

    • Assess mitochondrial effects directly: If your research involves mitochondrial pathways, consider using assays that directly measure mitochondrial membrane potential or oxygen consumption to characterize the specific effects of oxyphenbutazone.

Issue 2: Discrepancies in IC50 Values Across Different Experiments

Possible Cause 1: Instability of Oxyphenbutazone in Culture Media

  • Problem: The stability of oxyphenbutazone in aqueous solutions can be limited.[1] Degradation over the course of a long incubation period (e.g., 48-72 hours) will decrease the effective concentration of the compound, leading to variability in IC50 values.

  • Solution:

    • Minimize incubation time: If experimentally feasible, use shorter incubation times.

    • Replenish the drug: For longer experiments, consider replacing the medium with freshly prepared drug-containing medium every 24 hours. However, be mindful that this can also introduce stress to the cells.[9]

    • Conduct a stability study: To determine the stability of oxyphenbutazone under your specific experimental conditions, incubate the compound in your cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then test its effect in a short-term viability assay.

Possible Cause 2: Cell Density and Proliferation Rate

  • Problem: The IC50 value can be influenced by the number of cells plated and their growth rate.

  • Solution:

    • Optimize cell seeding density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.

    • Maintain consistency: Use the same seeding density and experimental timeline for all comparative experiments.

Quantitative Data

Table 1: Reported In Vitro Activity of Oxyphenbutazone

Cell LineAssay TypeConcentration/EffectIncubation TimeReference
Hep3BCytotoxicityEnhanced cytotoxicity of Methotrexate (MTX) at 2.5, 5.0, and 7.5 µM48 hours[10][11]
MH60 B cellsProliferationIC50 = 7.5 µM (inhibition of IL-6-induced proliferation)Not Specified[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay with Controls for Oxyphenbutazone Interference

This protocol includes steps to mitigate potential interference from oxyphenbutazone.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of oxyphenbutazone in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).

    • Carefully remove the overnight culture medium and replace it with the drug-containing medium.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Control for direct MTT reduction: In a separate cell-free plate, add your highest concentration of oxyphenbutazone to the medium. Add MTT solution and incubate as with the cell plates. If the solution turns purple, this indicates direct reduction.

    • After the treatment incubation, carefully aspirate the drug-containing medium from the cell plates.

    • Gently wash the cell monolayer once with 100 µL of warm PBS.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

    • After the MTT incubation, add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for β-Catenin Expression

This protocol is for assessing changes in β-catenin levels following treatment with oxyphenbutazone.

Materials:

  • This compound

  • Cells and culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin (and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of oxyphenbutazone or vehicle control for the specified time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.

    • Strip the membrane (if necessary) and re-probe for a loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_stock Prepare Oxyphenbutazone Stock in DMSO seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Oxyphenbutazone Dilutions seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate wash_cells Wash Cells with PBS (to remove compound) incubate->wash_cells add_reagent Add Assay Reagent (e.g., MTT, AlamarBlue) wash_cells->add_reagent measure_signal Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal

Caption: Experimental workflow for a cell viability assay with oxyphenbutazone.

troubleshooting_precipitation start Precipitation Observed in Culture Medium? solution1 Pre-warm medium to 37°C before adding drug. start->solution1 solution2 Use stepwise dilution instead of direct addition. start->solution2 solution3 Ensure final DMSO concentration is optimal and consistent. start->solution3 solution4 Vortex during dilution. start->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting guide for drug precipitation in cell culture media.

signaling_pathway oxyphenbutazone Oxyphenbutazone cox COX-1 / COX-2 oxyphenbutazone->cox inhibits wnt_beta_catenin Wnt/β-catenin Signaling oxyphenbutazone->wnt_beta_catenin deactivates cytotoxicity Enhanced Cytotoxicity (with Methotrexate) oxyphenbutazone->cytotoxicity promotes prostaglandins Prostaglandins cox->prostaglandins inhibits synthesis of inflammation Inflammation prostaglandins->inflammation mediates

Caption: Known and potential signaling pathways affected by oxyphenbutazone.

References

Technical Support Center: Overcoming Solubility Challenges of Oxyphenbutazone Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of oxyphenbutazone monohydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of phenylbutazone.[1][2] Its poor aqueous solubility presents a significant challenge for researchers, potentially leading to inconsistent results in in-vitro and in-vivo experiments due to low dissolution rates and subsequent low bioavailability.

Q2: What are the known solubilities of oxyphenbutazone in common laboratory solvents?

A2: The solubility of oxyphenbutazone varies significantly across different solvents. It is poorly soluble in aqueous solutions but shows good solubility in several organic solvents. The table below summarizes the available quantitative data.

Data Presentation: Solubility of Oxyphenbutazone

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~100 mg/mL[3]Sonication is recommended to aid dissolution.[1]
Ethanol~50 mg/mL[2][4]A common solvent for creating stock solutions.
Dimethylformamide (DMF)~25 mg/mL[2][4]Another option for creating stock solutions.
Water~1 mg/mL[4]Demonstrates the poor aqueous solubility.
PBS (pH 7.2)~0.5 mg/mL[2]Solubility in a physiologically relevant buffer.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL[3]A common co-solvent system for in-vivo studies.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]An alternative co-solvent system using a cyclodextrin.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[3]A lipid-based formulation for in-vivo administration.

Q3: What are the primary methods to enhance the solubility of this compound for experiments?

A3: The two main strategies for improving the solubility of this compound in a research setting are the co-solvency method and the solid dispersion technique. The co-solvency method involves dissolving the compound in a mixture of a primary solvent in which it is highly soluble (like DMSO) and a secondary, more biocompatible solvent system. Solid dispersion involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution rate.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments aimed at overcoming the poor solubility of this compound.

I. Co-Solvency Method for In-Vivo and In-Vitro Applications

This method is suitable for preparing this compound solutions for cell culture experiments (in-vitro) and animal studies (in-vivo).

Experimental Protocol:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in pure DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of a freshly opened bottle of DMSO is recommended as it can be hygroscopic.[3]

    • If necessary, use sonication or gentle heating to ensure complete dissolution.[1]

  • Working Solution Preparation (In-Vivo Formulation Example):

    • This protocol is for a final concentration of ≥ 2.5 mg/mL.[3]

    • In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.

    • Finally, add 450 µL of saline to reach a final volume of 1 mL.

    • It is recommended to prepare this working solution immediately before use.[1]

Troubleshooting:

  • Q: My compound precipitates out of solution when I add the saline. What should I do?

    • A: This can happen if the addition of the aqueous component is too rapid. Try adding the saline dropwise while continuously vortexing. Also, ensure that your initial stock solution in DMSO is fully dissolved. Uncontrolled precipitation can occur upon dilution with aqueous media.

  • Q: The final solution is cloudy. Is this acceptable?

    • A: For most applications, especially intravenous administration, a clear solution is required. Cloudiness indicates incomplete dissolution or precipitation. You can try gentle warming or further sonication. If the issue persists, you may need to adjust the solvent ratios or consider a different co-solvent system.

  • Q: Can I store the final working solution?

    • A: It is generally not recommended to store the final aqueous working solution for more than a day.[4] Stock solutions in pure DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[3]

II. Solid Dispersion Technique for Enhanced Oral Bioavailability

This technique is particularly useful for improving the dissolution rate of this compound for oral administration studies. The following is a general protocol using the solvent evaporation method with PVP K30 as the carrier.

Experimental Protocol:

  • Preparation of the Drug-Polymer Solution:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2 w/w).

    • Dissolve both the this compound and PVP K30 in a common volatile solvent, such as ethanol.[5] Ensure complete dissolution of both components.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under vacuum. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Final Product Preparation:

    • The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.

    • The dried solid dispersion can then be scraped, pulverized using a mortar and pestle, and sieved to obtain a fine powder.

Troubleshooting:

  • Q: The resulting solid dispersion is sticky and difficult to handle. What could be the cause?

    • A: This could be due to residual solvent or the properties of the polymer used. Ensure complete solvent removal by extending the drying time in the vacuum oven. If the issue persists, consider using a higher molecular weight polymer or a different drug-to-polymer ratio.

  • Q: The dissolution rate of my solid dispersion is not significantly better than the pure drug. Why?

    • A: This could indicate that the drug has not been fully converted to an amorphous state and may have recrystallized. Characterization techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can confirm the physical state of the drug in the dispersion. You may need to optimize the preparation method, such as using a faster solvent evaporation rate.

  • Q: Can I use a different polymer?

    • A: Yes, other hydrophilic polymers like HPMC or PEGs can be used. The choice of polymer can significantly impact the dissolution profile and stability of the solid dispersion, so it may require some optimization.

Visualizations

Below are diagrams illustrating the experimental workflows described.

CoSolvencyWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Dissolve Oxyphenbutazone in pure DMSO sonicate Sonication/ Heating (optional) stock_prep->sonicate add_peg Add PEG300 sonicate->add_peg 100 µL stock add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_solution Final Working Solution (≥ 2.5 mg/mL) add_saline->final_solution

Co-Solvency Method Workflow

SolidDispersionWorkflow start Weigh Oxyphenbutazone and PVP K30 dissolve Dissolve in a common solvent (e.g., Ethanol) start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize final_product Fine Powder of Solid Dispersion pulverize->final_product

Solid Dispersion Preparation Workflow

References

Troubleshooting oxyphenbutazone monohydrate degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxyphenbutazone monohydrate. The information is presented in a question-and-answer format to directly address common issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?

A1: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. Degradation can be caused by several factors, including exposure to heat, light, humidity, and atmospheric oxygen. Hydrolysis and oxidation are the most common degradation pathways.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that your this compound samples are stored in well-closed containers, protected from light, and in a cool, dry place as recommended.[1] Elevated temperatures and high humidity can accelerate degradation.[2][3]

  • Analyze a Fresh Sample: Compare the chromatogram of your stored sample with that of a freshly prepared standard solution of this compound. This will help confirm if the new peaks are indeed degradation products.

  • Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies by subjecting a sample to stress conditions such as acidic, basic, oxidative, and photolytic environments.[4][5] This can help in matching the retention times of the unknown peaks with those of known degradants.

Q2: My this compound powder has changed color from white/yellowish-white to a darker shade. Is it still usable?

A2: A change in the physical appearance, such as color, of a drug substance is a strong indicator of chemical degradation.[6] The formation of colored degradation products can occur, rendering the product impure and potentially altering its therapeutic efficacy and safety profile.[7] It is strongly recommended not to use the product if a significant color change is observed.

Q3: What are the known degradation products of oxyphenbutazone?

A3: Studies have identified at least six potential degradation products of oxyphenbutazone.[7][8] These are primarily formed through oxidation and hydrolysis of the parent molecule. The identified degradation products are:

  • Degradation Product I: 4-hydroxy-4-butyl-l-phenyl-2-(4-hydroxy)phenylpyrazolidine-3,5-dione

  • Degradation Product II: 2-butyl-N-(4-hydroxyphenyl)-N'-phenylpropanediamide

  • Degradation Product III: 2-[1-phenyl-2-(4-hydroxy)phenylhydrazino]-3-oxo-2-butylpropionic acid

  • Degradation Product IV: 4-hydroperoxy-4-butyl-l-phenyl-2-(4-hydroxyphenyl)pyrazolidine-3,5-dione

  • Degradation Product V: 2-butyl-N-{3-[4-butyl-3,5-dioxo-1-(4-hydroxyphenyl)-2-phenylpyrazolidin-4-yl]-4-hydroxyphenyl}-N'-phenylpropanediamide

  • Degradation Product VI: 2-oxo-3-butyl-3-phenylcarbamoyl-5-hydroxyindole

Q4: How can I prevent the degradation of my this compound samples?

A4: To minimize degradation, adhere to the following storage and handling best practices:

  • Temperature: Store at controlled room temperature, avoiding excessive heat.[1]

  • Light: Protect from light by using amber-colored containers or storing in a dark place.[4]

  • Humidity: Keep in a dry environment, as moisture can lead to hydrolysis.[2]

  • Atmosphere: Store in tightly sealed containers to minimize exposure to oxygen, which can cause oxidation.[4]

  • Inert Atmosphere: For long-term storage of highly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Factors Affecting this compound Stability

FactorEffect on StabilityPrevention Measures
Temperature Increased temperature accelerates the rate of chemical degradation.[3]Store at controlled room temperature, away from heat sources.
Humidity High humidity can promote hydrolysis reactions.[2]Store in a dry place with desiccants if necessary.
Light Exposure to light, especially UV light, can induce photodegradation.[4]Use light-resistant (amber) containers and store in the dark.
pH Extreme pH conditions (acidic or basic) can catalyze hydrolysis.[3]Maintain a neutral pH environment for solutions.
Oxygen Atmospheric oxygen can lead to oxidative degradation.[9]Store in tightly sealed containers; consider inert gas overlay.
Excipients Incompatible excipients can react with the drug substance.[10]Conduct drug-excipient compatibility studies during formulation.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the simultaneous determination of oxyphenbutazone and its potential degradation products.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Gradient Program:

      • 0-5 min: 30% Acetonitrile

      • 5-15 min: 30% to 70% Acetonitrile (linear gradient)

      • 15-20 min: 70% Acetonitrile

      • 20-25 min: 70% to 30% Acetonitrile (linear gradient)

      • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm filter. Dilute the filtrate with the mobile phase to a suitable concentration.

    • Ointments: Accurately weigh a portion of the ointment, dissolve in a suitable organic solvent (e.g., methanol), and then dilute with the mobile phase. Centrifuge to separate excipients before injection.

Protocol 2: Stability-Indicating Thin-Layer Chromatography (TLC) Method

This method is suitable for the separation of oxyphenbutazone from its degradation products.[8]

  • Stationary Phase: TLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of Toluene, Chloroform, and Methanol in a ratio of 5:4:1 (v/v/v).

  • Chamber Saturation: Saturate the TLC chamber with the mobile phase vapor for at least 30 minutes before developing the plate.

  • Sample Application: Apply the sample solutions as bands onto the TLC plate.

  • Development: Develop the plate until the mobile phase front has traveled approximately 80% of the plate height.

  • Visualization:

    • UV Detection: Examine the dried plate under short-wave (254 nm) and long-wave (366 nm) UV light.

    • Iodine Vapor: Place the plate in a chamber containing iodine crystals for visualization of spots.

Mandatory Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Oxyphenbutazone Oxyphenbutazone Monohydrate Degradant_I Degradant I (4-hydroxy...) Oxyphenbutazone->Degradant_I Degradant_IV Degradant IV (4-hydroperoxy...) Oxyphenbutazone->Degradant_IV Degradant_VI Degradant VI (2-oxo-3-butyl...) Oxyphenbutazone->Degradant_VI Degradant_II Degradant II (2-butyl-N-...) Oxyphenbutazone->Degradant_II Degradant_III Degradant III (2-[1-phenyl-...) Oxyphenbutazone->Degradant_III Degradant_V Degradant V (Dimeric Product) Degradant_I->Degradant_V

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis Bulk_Drug Bulk Drug Dissolution Dissolution & Dilution Bulk_Drug->Dissolution Tablets Tablets Tablets->Dissolution Ointment Ointment Ointment->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC TLC TLC Analysis Filtration->TLC Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis TLC->Data_Analysis

Caption: General workflow for analyzing oxyphenbutazone stability.

troubleshooting_logic Start Problem: Unexpected Results in Analysis Check_Storage Review Storage Conditions Start->Check_Storage Fresh_Standard Analyze Fresh Standard Start->Fresh_Standard Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation If conditions were improper Fresh_Standard->Forced_Degradation If new peaks are present Identify_Degradants Identify Degradation Products Forced_Degradation->Identify_Degradants Optimize_Method Optimize Analytical Method Identify_Degradants->Optimize_Method If separation is poor Conclusion Conclusion: Degradation Confirmed & Identified Identify_Degradants->Conclusion If peaks are identified Optimize_Method->Conclusion

Caption: Troubleshooting logic for unexpected analytical results. Caption: Troubleshooting logic for unexpected analytical results.

References

Technical Support Center: Interference of Oxyphenbutazone Monohydrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from oxyphenbutazone monohydrate in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) and a major metabolite of phenylbutazone. Its chemical structure, containing aromatic rings and enolic hydroxyl groups, gives it properties that can interfere with various biochemical assays. Potential mechanisms of interference include:

  • Spectroscopic Interference: The molecule may absorb light or fluoresce at wavelengths used for detection in colorimetric or fluorometric assays.

  • Redox Activity: Oxyphenbutazone can react with active oxygen species, which may lead to interference in antioxidant assays or assays involving redox reactions.

  • Protein Binding: It is known to bind to proteins, such as serum albumin, which can affect protein quantification assays or assays involving protein-ligand interactions.[1]

  • Enzyme Inhibition: As an NSAID, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4][5][6] It may also inhibit other enzymes non-specifically.

Q2: Which types of assays are most likely to be affected by this compound?

Based on its chemical properties, the following assays are most susceptible to interference:

  • Enzyme Assays: Particularly cyclooxygenase (COX) and peroxidase assays.

  • Antioxidant Assays: Such as DPPH and ABTS radical scavenging assays.

  • Protein Quantification Assays: Including Bradford and Bicinchoninic Acid (BCA) assays.

  • Immunoassays: Due to potential cross-reactivity or non-specific binding.

Q3: How can I determine if this compound is interfering with my assay?

Several control experiments can help identify interference:

  • Blank Measurement: Measure the absorbance or fluorescence of this compound in the assay buffer without the analyte of interest. A significant signal indicates spectroscopic interference.

  • Spike and Recovery: Add a known amount of your analyte to a sample with and without this compound. A significant deviation from 100% recovery in the presence of the compound suggests interference.

  • Serial Dilution: Dilute a sample containing both your analyte and this compound. If the interference is concentration-dependent, the effect should diminish with dilution.

  • Assay with a Structurally Unrelated Compound: If you suspect enzyme inhibition, test a structurally unrelated compound with a similar functional group to see if it produces a similar effect.

Troubleshooting Guides

Issue 1: Inaccurate Results in Enzyme Assays

Symptoms:

  • Unexpectedly low or high enzyme activity.

  • Non-linear reaction progress curves.

  • High background signal.

Possible Cause:

This compound may be directly inhibiting the enzyme (e.g., COX, peroxidase) or interfering with the detection method.

Troubleshooting Steps:

  • Run a Control without Enzyme: To check for direct reaction with the substrate or detection reagents.

  • Determine IC50: Perform a dose-response curve to quantify the inhibitory effect of this compound on the enzyme.

  • Vary Substrate Concentration: To investigate the mechanism of inhibition (e.g., competitive, non-competitive).

  • Use an Alternative Assay: If possible, use an assay with a different detection method (e.g., fluorescence instead of absorbance).

Experimental Protocol: Determining the IC50 of this compound in a Cyclooxygenase (COX) Assay

This protocol is adapted from standard COX inhibition assay procedures.[2][4][5]

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • This compound stock solution

  • Detection reagent (e.g., a probe for prostaglandin E2)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the reaction buffer.

  • In a microplate, add the enzyme and the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the assay temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a set period (e.g., 10 minutes).

  • Stop the reaction (e.g., by adding a stopping reagent or by heat).

  • Add the detection reagent and measure the signal according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Example Quantitative Data (Hypothetical):

AssayThis compound IC50 (µM)
Ovine COX-15.2
Human COX-20.8
Issue 2: Inconsistent Results in Antioxidant Assays

Symptoms:

  • Overestimation of antioxidant capacity.

  • Rapid decolorization of radical solutions (e.g., DPPH, ABTS).

Possible Cause:

This compound possesses radical scavenging properties and can directly react with the radicals used in these assays, leading to a false-positive result.

Troubleshooting Steps:

  • Measure Scavenging Activity of Oxyphenbutazone Alone: Determine the IC50 of this compound in the specific antioxidant assay being used.

  • Subtract Blank Scavenging: If the compound is present in your sample, its contribution to the total antioxidant capacity should be subtracted.

  • Use Multiple Assays: Different antioxidant assays have different mechanisms. Comparing results from assays like DPPH, ABTS, and FRAP can provide a more comprehensive understanding.[7][8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.[10][11][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound stock solution

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in methanol.

  • In a microplate or cuvettes, add the different concentrations of this compound.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Plot the percentage of scavenging against the concentration of this compound to determine the IC50.

Example Quantitative Data (Hypothetical):

AssayThis compound IC50 (µg/mL)
DPPH Radical Scavenging25.4
ABTS Radical Scavenging15.8
Issue 3: Erroneous Protein Concentration Measurements

Symptoms:

  • Over- or underestimation of protein concentration.

  • High background in Bradford or BCA assays.

Possible Cause:

  • BCA Assay: Reducing agents can interfere with the BCA assay by reducing Cu2+ to Cu+. The structure of oxyphenbutazone suggests it may have reducing properties.[13][14][15][16][17]

  • Bradford Assay: The Bradford assay relies on the binding of Coomassie dye to proteins. Highly basic or aromatic compounds can interfere with this interaction.[18][19][20][21]

Troubleshooting Steps:

  • Run a Control without Protein: To assess the direct reaction of this compound with the assay reagents.

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance to a non-interfering level.[13]

  • Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering compound.[14][22]

  • Use a Compatible Assay: If interference is significant, consider using a protein assay with a different chemistry, such as a fluorescent assay or a Lowry-based assay, after checking for compatibility.

Experimental Protocol: Mitigating Interference by Protein Precipitation

This protocol is a general method to remove small molecule interferents.[14][22]

Materials:

  • Protein sample containing this compound

  • Trichloroacetic acid (TCA) or cold acetone

  • Wash buffer (e.g., cold acetone or ethanol)

  • Solubilization buffer compatible with the protein assay

  • Centrifuge

Procedure:

  • Add an equal volume of cold 20% TCA or 4 volumes of cold acetone to the protein sample.

  • Incubate on ice for 30 minutes to precipitate the protein.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully decant the supernatant containing the interfering oxyphenbutazone.

  • Wash the protein pellet with cold acetone or ethanol to remove residual TCA and interferent.

  • Centrifuge again and decant the wash solution.

  • Air-dry the pellet briefly to remove excess acetone/ethanol.

  • Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

  • Proceed with the protein quantification assay.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start cluster_controls Initial Controls cluster_analysis Analysis of Interference cluster_mitigation Mitigation Strategies start Unexpected Assay Result control_blank Run Blank Control (Oxyphenbutazone alone) start->control_blank control_spike Spike and Recovery start->control_spike control_dilution Serial Dilution start->control_dilution interference_present Interference Confirmed control_blank->interference_present control_spike->interference_present control_dilution->interference_present no_interference No Significant Interference (Re-evaluate other parameters) interference_present->no_interference If controls are negative mitigate_dilution Sample Dilution interference_present->mitigate_dilution If concentration dependent mitigate_precipitation Protein Precipitation interference_present->mitigate_precipitation For protein assays mitigate_assay Change Assay Method interference_present->mitigate_assay If interference persists

Caption: Troubleshooting workflow for identifying and mitigating assay interference.

Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibitor Inhibitor Interaction Enzyme Enzyme (e.g., COX) Product Product (e.g., Prostaglandin) Enzyme->Product Catalysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Complex Binding Substrate Substrate (e.g., Arachidonic Acid) Substrate->Enzyme Oxyphenbutazone Oxyphenbutazone Monohydrate Oxyphenbutazone->Inhibited_Complex

Caption: Simplified signaling pathway of enzyme inhibition by oxyphenbutazone.

Protein_Assay_Interference cluster_bca BCA Assay cluster_bradford Bradford Assay bca_protein Protein bca_cu1 Cu¹⁺ bca_protein->bca_cu1 Reduces bca_cu2 Cu²⁺ bca_cu2->bca_protein bca_oxy Oxyphenbutazone (Reducing Agent) bca_cu2->bca_oxy bca_color Purple Color (562 nm) bca_cu1->bca_color bca_reagent BCA Reagent bca_reagent->bca_color bca_oxy->bca_cu1 False Positive Reduction brad_protein Protein brad_complex Protein-Dye Complex (Blue form, 595 nm) brad_protein->brad_complex brad_dye Coomassie Dye (Red form, 465 nm) brad_dye->brad_complex Binds to brad_oxy Oxyphenbutazone (Aromatic Compound) brad_oxy->brad_dye Interferes with Dye Binding

Caption: Logical relationships of potential interference in BCA and Bradford protein assays.

References

Adjusting pH for optimal oxyphenbutazone monohydrate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxyphenbutazone monohydrate. The following information addresses common issues related to pH adjustment for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of oxyphenbutazone and why is it important for my experiments?

A1: Oxyphenbutazone has a strongest acidic pKa of approximately 4.73.[1] This is a critical parameter as it indicates that oxyphenbutazone is a weak acid. The pKa is the pH at which the compound exists in equal parts in its ionized (deprotonated) and non-ionized (protonated) forms. This equilibrium directly influences the compound's solubility and ability to permeate cell membranes, which in turn can affect its biological activity in your experiments.

Q2: I am having trouble dissolving this compound. What is the recommended solvent and how does pH affect its solubility?

A2: this compound has limited solubility in aqueous solutions, especially at acidic pH. The solubility is significantly influenced by the pH of the medium. In its non-ionized form (at pH below its pKa), it is less soluble in water. As the pH increases above the pKa, the compound becomes ionized, leading to increased aqueous solubility. For instance, its solubility in PBS at pH 7.2 is reported to be 0.5 mg/mL, while in water, it is 1 mg/mL.[2] For higher concentrations, organic solvents such as DMSO, DMF, and ethanol are recommended.[2][3]

Q3: At what pH should I conduct my cell-based assays to ensure optimal activity of oxyphenbutazone?

A3: The optimal pH for activity in cell-based assays often represents a balance between solubility and membrane permeability. While a higher pH (above 4.73) increases solubility, the ionized form of the drug may have reduced ability to cross the cell membrane to reach intracellular targets like cyclooxygenase (COX) enzymes. Conversely, at a lower pH, the non-ionized form is more lipid-soluble and can more readily cross cell membranes, but its low solubility might be a limiting factor. Typically, standard physiological pH, around 7.2-7.4, is a good starting point as it provides a reasonable balance for many experimental systems.[2] However, the optimal pH may vary depending on the cell type and experimental conditions.

Q4: Can pH affect the stability of my oxyphenbutazone solution during storage?

A4: Yes, pH can significantly impact the chemical stability of pharmaceutical compounds.[4][5] While specific degradation pathways for oxyphenbutazone at different pH values are not extensively detailed in the provided results, it is known that extreme pH conditions can lead to hydrolysis or oxidation of drug molecules.[5] For short-term storage of aqueous solutions, it is advisable to maintain a pH close to neutral and protect the solution from light. For long-term storage, preparing aliquots in an appropriate organic solvent and storing at -20°C or -80°C is recommended.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of oxyphenbutazone in cell culture media. The pH of the media may be too low, or the final concentration of the compound exceeds its solubility at that pH.1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. Serially dilute the stock solution in your culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). 3. Adjust the pH of your final working solution if necessary, keeping in mind the buffering capacity of your media.
Inconsistent experimental results between batches. Variation in the pH of the prepared solutions or experimental media.1. Standardize the pH of all buffers and media used in your experiments. 2. Always measure and record the final pH of your oxyphenbutazone working solution before use.
Low apparent activity of the compound. 1. Poor solubility at the experimental pH, leading to a lower effective concentration. 2. The pH is not optimal for membrane permeability in your specific cell line.1. Refer to the solubility data to ensure you are working within the solubility limits at your chosen pH. 2. Consider performing a pH-response curve to determine the optimal pH for activity in your experimental model (see Experimental Protocols section).

Quantitative Data Summary

The solubility of oxyphenbutazone in various solvents is summarized below. Note that aqueous solubility is pH-dependent.

SolventConcentrationReference
PBS (pH 7.2)0.5 mg/mL[2]
Water1 mg/mL[2]
Water (30 °C)60 mg/L[6]
DMSO25 mg/mL[2]
DMF25 mg/mL[2]
Ethanol50 mg/mL[2]

Experimental Protocols

Protocol: Preparation of an this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol: Determining the Optimal pH for Oxyphenbutazone Activity in a Cell-Based Assay

  • Objective: To determine the pH at which oxyphenbutazone exhibits maximum biological activity in a specific cell-based assay (e.g., inhibition of prostaglandin E2 production).

  • Materials:

    • Cells of interest

    • Cell culture medium and supplements

    • This compound stock solution (in DMSO)

    • Buffers of varying pH (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0)

    • Assay-specific reagents (e.g., ELISA kit for PGE2 measurement)

  • Procedure:

    • Plate the cells at the desired density and allow them to adhere overnight.

    • Prepare a series of working solutions of oxyphenbutazone at a fixed concentration in cell culture media buffered to different pH values. Ensure the final DMSO concentration is constant across all conditions.

    • Include appropriate controls: a vehicle control (DMSO in media at each pH) and a positive control for the assay.

    • Remove the overnight culture medium from the cells and replace it with the pH-adjusted media containing oxyphenbutazone or the vehicle control.

    • Incubate the cells for the desired treatment period.

    • At the end of the incubation, collect the cell supernatant or lysate, depending on the assay endpoint.

    • Perform the assay to measure the biological response (e.g., PGE2 concentration).

    • Plot the biological activity (e.g., % inhibition of PGE2 production) against the pH of the medium to determine the optimal pH.

Visualizations

Caption: pH-dependent ionization of oxyphenbutazone.

Experimental_Workflow A Prepare Oxyphenbutazone Stock Solution (in DMSO) C Create Working Solutions (Dilute Stock in pH-Adjusted Media) A->C B Prepare Culture Media at a Range of pH Values B->C D Treat Cells with Working Solutions C->D E Incubate for Defined Period D->E F Perform Biological Assay (e.g., ELISA) E->F G Analyze Data and Determine Optimal pH F->G

Caption: Workflow for determining optimal pH.

References

Oxyphenbutazone Monohydrate Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding oxyphenbutazone monohydrate cytotoxicity and strategies to mitigate it during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is oxyphenbutazone and what are its known cytotoxic effects?

A1: Oxyphenbutazone is a non-steroidal anti-inflammatory drug (NSAID) and a metabolite of phenylbutazone. While it has anti-inflammatory properties, its use has declined due to significant side effects.[1] In research settings, it can induce cytotoxicity, which has been observed in various cell lines. Reported cytotoxic effects include gastrointestinal distress, renal and hepatic toxicity, and hematological adverse effects.[1]

Q2: What are the underlying mechanisms of oxyphenbutazone-induced cytotoxicity?

A2: The cytotoxic effects of oxyphenbutazone are believed to be mediated through several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: As an NSAID, oxyphenbutazone inhibits COX enzymes, which can disrupt cellular processes.

  • Induction of Apoptosis: Studies have shown that oxyphenbutazone can trigger programmed cell death (apoptosis). This can occur through the activation of caspase-9 and caspase-3.

  • Generation of Reactive Oxygen Species (ROS): Oxyphenbutazone has been found to react with singlet oxygen, a type of ROS, which can lead to oxidative stress and damage to cellular components like membranes.[2]

  • Alteration of Signaling Pathways: Oxyphenbutazone has been shown to influence signaling pathways such as the Wnt/β-catenin and NF-κB pathways, which are involved in cell proliferation and survival.

Q3: What are some typical IC50 values for oxyphenbutazone?

Table 1: Cytotoxicity of Oxyphenbutazone in Combination with Methotrexate (MTX) in Hep3B Cells

Oxyphenbutazone (µmol/L)Methotrexate (µmol/L)Observation
5.0 or 7.50.5 and 1.0Inhibition of cell proliferation and activation of caspase-9/-3 cascade leading to apoptosis.[3]

Researchers should determine the IC50 value for their specific cell line and experimental setup.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in Cell Cultures

Problem: You observe a higher-than-expected level of cell death in your cultures when treating with this compound.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incorrect Drug Concentration Verify calculations for drug dilution. Perform a serial dilution to test a range of concentrations and determine the optimal dose for your experiment.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). Run a solvent-only control to assess its toxicity.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to NSAIDs. Consider using a less sensitive cell line if appropriate for your research goals, or lower the oxyphenbutazone concentration.
Contamination Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, as this can exacerbate cytotoxicity.
Assay Interference Some assay reagents can interact with the drug. For instance, in an MTT assay, the drug might interfere with the formazan product formation. Run appropriate controls, such as the drug in cell-free media, to check for interference.
Guide 2: Mitigating Oxyphenbutazone-Induced Cytotoxicity in Experiments

For researchers who need to use oxyphenbutazone but want to minimize its unwanted cytotoxic effects on their cell models, the following strategies can be employed.

Strategy 1: Co-incubation with Antioxidants

Oxyphenbutazone-induced cytotoxicity is linked to the generation of Reactive Oxygen Species (ROS). Co-treatment with an antioxidant can help neutralize these harmful molecules. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture.

Strategy 2: Liposomal Drug Delivery

Encapsulating oxyphenbutazone in liposomes can control its release and reduce direct exposure of the cells to high concentrations of the free drug, thereby lowering cytotoxicity. Liposomal formulations of other NSAIDs have been shown to reduce their cytotoxic effects.[2]

Experimental Protocols

Protocol 1: Assessing Oxyphenbutazone Cytotoxicity using MTT Assay

This protocol provides a general method for determining the cytotoxicity of oxyphenbutazone using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of oxyphenbutazone in culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the drug. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Mitigation of Cytotoxicity with N-Acetylcysteine (NAC)

Procedure:

  • Prepare NAC Solution: Prepare a stock solution of NAC in sterile water or PBS and filter-sterilize.

  • Co-incubation: When treating your cells with oxyphenbutazone, also add NAC to the culture medium at a final concentration typically ranging from 1 to 10 mM. The optimal concentration of NAC should be determined experimentally for your specific cell line and oxyphenbutazone concentration.

  • Controls: Include control groups with cells treated with oxyphenbutazone alone, NAC alone, and untreated cells.

  • Assessment: Assess cell viability using the MTT assay or another suitable method to determine if NAC co-treatment reduces oxyphenbutazone-induced cytotoxicity.

Protocol 3: Preparation and In Vitro Testing of Liposomal Oxyphenbutazone

This is a basic protocol for preparing a simple liposomal formulation of oxyphenbutazone using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (from soybean or egg yolk)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Procedure:

  • Lipid Film Formation: Dissolve oxyphenbutazone, phosphatidylcholine, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.

  • Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask. This will form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension to reduce the size of the liposomes and form small unilamellar vesicles (SUVs).

  • Purification (Optional): Remove any unencapsulated drug by centrifugation or dialysis.

  • In Vitro Testing: Treat your cells with the liposomal oxyphenbutazone formulation and compare the cytotoxicity to that of the free drug using the MTT assay.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially affected by oxyphenbutazone.

Wnt_Pathway Oxyphenbutazone Oxyphenbutazone COX2 COX-2 Oxyphenbutazone->COX2 Inhibits PGE2 PGE2 COX2->PGE2 Produces Wnt_Ligand Wnt PGE2->Wnt_Ligand Activates Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Ubiquitination Ubiquitination & Degradation Beta_Catenin->Ubiquitination Target_Genes Target Gene Transcription (e.g., c-myc, Cyclin D1) TCF_LEF->Target_Genes Activates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitinated and Degraded by NFkB_Active Active NF-κB NFkB->NFkB_Active Released Nucleus Nucleus NFkB_Active->Nucleus Translocates to Target_Genes Target Gene Transcription (Inflammation, Survival) Nucleus->Target_Genes Activates Transcription Oxyphenbutazone Oxyphenbutazone ROS ROS Oxyphenbutazone->ROS May induce ROS->IKK_Complex Can activate

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Oxyphenbutazone Monohydrate and Phenylbutazone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between active pharmaceutical ingredients is paramount. This guide provides an objective comparison of the anti-inflammatory properties of oxyphenbutazone monohydrate and its parent compound, phenylbutazone, supported by available experimental data and methodologies.

Oxyphenbutazone is the major active metabolite of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in both human and veterinary medicine. Both compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While structurally similar, their profiles as anti-inflammatory agents merit a detailed comparison.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Both phenylbutazone and its metabolite, oxyphenbutazone, function by blocking the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting prostaglandin synthesis, these drugs effectively reduce the cardinal signs of inflammation. Phenylbutazone is characterized as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.

The primary anti-inflammatory signaling pathway affected by these compounds is the arachidonic acid cascade.

Arachidonic Acid Cascade cluster_NSAIDS Inhibition by Phenylbutazone & Oxyphenbutazone Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 & COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation\n(Vasodilation, Edema, Pain, Fever) Inflammation (Vasodilation, Edema, Pain, Fever) Prostaglandins (PGE2, PGI2, etc.)->Inflammation\n(Vasodilation, Edema, Pain, Fever) COX-1 & COX-2 COX-1 & COX-2

Figure 1: Inhibition of the Arachidonic Acid Cascade.

Comparative Efficacy: In Vitro and In Vivo Data

A direct quantitative comparison of the anti-inflammatory potency of this compound and phenylbutazone is not extensively available in recent literature, largely due to the withdrawal of oxyphenbutazone from many markets. However, historical data and studies on phenylbutazone's metabolism provide insights.

In Vitro COX Inhibition

Quantitative data on the direct comparison of COX-1 and COX-2 inhibition by both compounds is limited. However, a study on phenylbutazone in equine blood provides some context for its activity. It is important to note that IC50 values can vary depending on the assay system.

CompoundTargetIC50Species/Assay System
Phenylbutazone COX-10.3 µMEquine Whole Blood
COX-20.1 µMEquine Whole Blood
This compound COX-1Data not available
COX-2Data not available

IC50: The half maximal inhibitory concentration.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of NSAIDs. While direct comparative studies are scarce, it is understood that oxyphenbutazone, as an active metabolite, contributes significantly to the overall anti-inflammatory effect of phenylbutazone. One study noted that oxyphenbutazone has pronounced anti-inflammatory activity.

Experimental Protocols

To facilitate further research and direct comparison, a detailed methodology for a key in vivo experiment is provided below.

Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to assess the efficacy of acute anti-inflammatory agents.

Objective: To quantify and compare the anti-inflammatory effects of phenylbutazone and this compound by measuring the reduction of carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar rats (180-220g)

  • Phenylbutazone

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Control (Vehicle)

    • Phenylbutazone (at various doses)

    • This compound (at various doses)

    • Reference Drug (e.g., Indomethacin)

  • Drug Administration: Administer the test compounds and vehicle orally or intraperitoneally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Grouping Grouping Fasting->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 60 min Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4, 5 hrs Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Figure 2: Carrageenan-Induced Paw Edema Workflow.

Conclusion

Both phenylbutazone and its active metabolite, oxyphenbutazone, are effective non-selective COX inhibitors with anti-inflammatory properties. The available data suggests that oxyphenbutazone itself possesses significant anti-inflammatory activity and is a key contributor to the therapeutic effects observed after phenylbutazone administration. Due to the limited availability of recent direct comparative studies, particularly regarding the monohydrate form of oxyphenbutazone, further research utilizing standardized in vivo models, such as the carrageenan-induced paw edema assay, and in vitro COX inhibition assays would be invaluable. Such studies would provide the quantitative data necessary for a definitive comparison of their anti-inflammatory potency and guide future drug development efforts.

In Vitro Efficacy of Oxyphenbutazone Monohydrate Compared to Other NSAIDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct in vitro comparison of the efficacy of oxyphenbutazone monohydrate against other non-steroidal anti-inflammatory drugs (NSAIDs) is challenging due to the limited availability of specific IC50 values for its inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes in publicly accessible literature. Oxyphenbutazone is a metabolite of phenylbutazone and is recognized as a non-selective COX inhibitor.[1][2][3] This guide, therefore, provides a comparative analysis based on the available in vitro data for its parent compound, phenylbutazone, alongside a selection of other common NSAIDs. This information is intended for researchers, scientists, and drug development professionals to offer insights into the relative potency and selectivity of these compounds.

Data Presentation: Comparative COX Inhibition by NSAIDs

The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. The in vitro efficacy of NSAIDs is commonly quantified by their half-maximal inhibitory concentration (IC50) against these enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 IC50 values is often used to express the selectivity of an NSAID.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Phenylbutazone 0.82.30.35[4]
Aspirin 0.163.90.04[4]
Ibuprofen 2.61.81.44[4]
Naproxen 0.61.20.5[4]
Diclofenac 0.080.032.67[4]
Celecoxib 150.04375[2]
Meloxicam 2.20.82.75[4]

Note: The IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro efficacy of NSAIDs.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the ability of an NSAID to inhibit COX-1 and COX-2 activity in a physiologically relevant environment.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Test compounds (NSAIDs) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

  • Incubator, centrifuge, and microplate reader.

Procedure for COX-2 Inhibition:

  • Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test NSAID or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.

  • The blood samples are incubated for a further period (e.g., 24 hours) at 37°C.

  • Following incubation, the samples are centrifuged to separate the plasma.

  • The concentration of PGE2 in the plasma, a primary product of COX-2 activity, is quantified using a specific EIA kit.

  • The percentage of inhibition of PGE2 production at each NSAID concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the NSAID concentration and fitting the data to a sigmoidal dose-response curve.

Procedure for COX-1 Inhibition:

  • Aliquots of whole blood without anticoagulant are incubated with various concentrations of the test NSAID or vehicle control for a specified time (e.g., 1 hour) at 37°C to allow for blood clotting.

  • During clotting, platelets are activated, leading to the production of TxB2, a stable metabolite of Thromboxane A2, which is primarily synthesized via COX-1.

  • The clotted blood is centrifuged to separate the serum.

  • The concentration of TxB2 in the serum is measured using a specific EIA kit.

  • The percentage of inhibition of TxB2 production is calculated, and the IC50 value is determined as described for COX-2.

Prostaglandin E2 (PGE2) Immunoassay

This is a competitive enzyme immunoassay for the quantitative determination of PGE2 in biological samples.

Principle: This assay is based on the competition between PGE2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate.

Procedure (General Steps):

  • Standards and samples are added to the wells of the antibody-coated microplate.

  • HRP-labeled PGE2 is added to each well.

  • The plate is incubated to allow for competitive binding.

  • The plate is washed to remove any unbound reagents.

  • A substrate solution is added, which reacts with the bound HRP to produce a colored product.

  • The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader.

  • The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of PGE2.

Mandatory Visualizations

Caption: Experimental workflow for in vitro assessment of NSAID efficacy.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TxA2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation prostaglandins->homeostasis nsaids NSAIDs (e.g., Oxyphenbutazone) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

References

A Comparative Analysis of the Pharmacokinetics of Oxyphenbutazone and Phenylbutazone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of oxyphenbutazone and its parent drug, phenylbutazone, tailored for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their absorption, distribution, metabolism, and excretion, supported by quantitative data from experimental studies.

Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in the body, with oxyphenbutazone being one of its principal pharmacologically active metabolites.[1][2][3] Understanding the distinct and overlapping pharmacokinetic characteristics of these two compounds is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Data Summary: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for phenylbutazone and oxyphenbutazone, compiled from various studies. It is important to note that significant inter-species and inter-individual variations exist.[1]

Table 1: General Pharmacokinetic Properties

ParameterPhenylbutazoneOxyphenbutazoneKey Insights
Absorption Almost completely absorbed after oral administration.[1]Formed as a metabolite of phenylbutazone; its absorption characteristics are linked to the metabolism of the parent drug.Phenylbutazone serves as a prodrug for oxyphenbutazone, with its absorption governing the subsequent appearance of the metabolite in plasma.[4]
Protein Binding Highly bound to plasma proteins (~98%).[5][6]Highly bound to plasma proteins (~97%).[5]Both drugs exhibit high protein binding, which influences their distribution and availability at target sites. Phenylbutazone has a slightly higher binding affinity to human serum albumin than oxyphenbutazone.[7]
Volume of Distribution (Vd) Small apparent volume of distribution (e.g., 0.18 L/kg in pigs).[1][5]Small apparent volume of distribution (e.g., 0.28 L/kg in pigs).[5]The low Vd for both compounds suggests their distribution is largely confined to the bloodstream and extracellular fluid.
Elimination Half-Life (t½) Long and variable, with a mean of about 70 hours in humans.[1]Elimination is dependent on its formation from phenylbutazone.The long half-life of phenylbutazone contributes to a prolonged therapeutic effect but also a potential for accumulation and toxicity.
Metabolism Primarily eliminated by metabolism.[1] The major metabolite is oxyphenbutazone, formed via hepatic oxidative metabolism.[2]Undergoes further metabolism, including glucuronidation.[1][4]Phenylbutazone metabolism is complex, involving oxidation and glucuronidation.[1] After a single dose, C-glucuronidation is dominant, while oxidation becomes more significant with repeated administration.[1]
Excretion Only about 1% is excreted unchanged in the urine.[1] Metabolites are excreted in urine and bile.[1]Renal excretion constitutes a small fraction of total elimination (e.g., ~5% in pigs).[5][8]Both drugs are primarily cleared through metabolic processes rather than direct renal excretion of the unchanged drug.

Table 2: Comparative Pharmacokinetic Parameters in Animal Models

SpeciesDrugTmax (hours)Cmax (µg/mL)Total Body Clearance (mL/kg/h)Mean Residence Time (hours)
Horses Phenylbutazone--29.3[9]3.6[9]
Oxyphenbutazone6.4[9]---
Donkeys Phenylbutazone--170.3[9]1.7[9]
Oxyphenbutazone1.6[9]---
Miniature Donkeys Phenylbutazone--~3481.1 (median)[10]
Oxyphenbutazone~0.44[2][10]3.5[10]--
Pigs Phenylbutazone----
Oxyphenbutazone--Higher renal clearance than phenylbutazone.[5][8]-

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Metabolic Pathway and Experimental Workflow

To visualize the relationship between these compounds and the process of their pharmacokinetic evaluation, the following diagrams are provided.

Metabolic Pathway of Phenylbutazone PB Phenylbutazone OXY Oxyphenbutazone (Active Metabolite) PB->OXY Aromatic Hydroxylation (Oxidation) G_HYDROXY γ-Hydroxyphenylbutazone PB->G_HYDROXY Aliphatic Hydroxylation (Oxidation) C_GLUC C-Glucuronides PB->C_GLUC Direct C-C Glucuronidation O_GLUC O-Glucuronides OXY->O_GLUC O-Glucuronidation G_HYDROXY->O_GLUC O-Glucuronidation

Caption: Metabolic conversion of phenylbutazone to its major metabolites.

Experimental Workflow for a Pharmacokinetic Study cluster_preclinical Pre-clinical Phase cluster_sampling Sampling and Analysis cluster_data Data Interpretation Dose Dose Determination and Formulation Admin Drug Administration (e.g., IV or Oral) Dose->Admin Blood Serial Blood Sampling Admin->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Analysis Bioanalysis (e.g., HPLC, LC-MS/MS) Plasma->Analysis PK_Model Pharmacokinetic Modeling (e.g., Non-compartmental) Analysis->PK_Model Params Parameter Calculation (Cmax, Tmax, AUC, t½, CL) PK_Model->Params

Caption: A generalized workflow for conducting a pharmacokinetic study.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. A typical experimental protocol involves the following steps:

  • Subject Selection and Dosing : Healthy human volunteers or specific animal models are selected.[5][9][10] A predetermined single or multiple-dose regimen of phenylbutazone or oxyphenbutazone is administered, often intravenously or orally.[5][9][11]

  • Biological Sample Collection : Blood samples are collected at various time points post-administration.[9][10] The timing of collection is crucial to accurately capture the absorption, distribution, and elimination phases of the drug.

  • Sample Processing and Analysis : Plasma or serum is separated from the collected blood samples.[9] The concentrations of the parent drug and its metabolites are quantified using validated analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

  • Pharmacokinetic Analysis : The resulting concentration-time data is used to calculate key pharmacokinetic parameters.[9][10] This is often achieved through non-compartmental analysis, which provides parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), clearance (CL), and elimination half-life (t½).

Conclusion

References

In Vivo Validation of Oxyphenbutazone Monohydrate's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the therapeutic effects of oxyphenbutazone monohydrate with alternative non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profile of oxyphenbutazone in the context of other widely used anti-inflammatory agents.

Executive Summary

Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the production of prostaglandins involved in inflammation and pain. However, its use in humans has been largely discontinued in many countries due to a higher incidence of adverse effects, including gastrointestinal issues and bone marrow suppression, compared to newer NSAIDs. This guide focuses on the in vivo anti-inflammatory efficacy of this compound in comparison to ibuprofen, naproxen, and the COX-2 selective inhibitor, celecoxib, primarily utilizing the well-established carrageenan-induced paw edema model in rats.

Comparative In Vivo Anti-Inflammatory Activity

The following tables summarize the dose-dependent anti-inflammatory effects of this compound and its alternatives in the carrageenan-induced paw edema model in rats. This model is a standard preclinical assay to evaluate the efficacy of acute anti-inflammatory agents.

Data Presentation: Inhibition of Carrageenan-Induced Paw Edema in Rats

DrugDose (mg/kg)Route of AdministrationTime Post-Carrageenan (hours)Mean Inhibition of Edema (%)Reference
Oxyphenbutazone 100Oral3~50-60%[1][2]
Ibuprofen 35Oral4Significant Inhibition[3]
40Oral3Significant Inhibition[4]
Naproxen 10Intravenous3~73%[5][6]
15Oral373%[5]
Celecoxib 10Intraperitoneal4Significant Inhibition[7][8]
30Oral6Significant Inhibition[9]
50Oral3Significant Inhibition[10]

Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions. The level of significance in the original studies was typically p < 0.05 or lower.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for acute inflammation.

Objective: To assess the in vivo anti-inflammatory activity of test compounds.

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Methodology:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline or 1% carboxymethyl cellulose)

    • This compound (various doses)

    • Ibuprofen (various doses)

    • Naproxen (various doses)

    • Celecoxib (various doses)

  • Drug Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

  • Statistical Analysis: Data are typically analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance.

Signaling Pathways and Mechanisms of Action

Cyclooxygenase (COX) Inhibition Pathway

The primary mechanism of action for oxyphenbutazone and other non-selective NSAIDs is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[11] Selective COX-2 inhibitors like celecoxib were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[12]

COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic effects) Prostaglandins_H2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins_Inflammatory Oxyphenbutazone Oxyphenbutazone Ibuprofen Naproxen Oxyphenbutazone->COX1 Inhibits Oxyphenbutazone->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[13] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2. Some NSAIDs, including oxyphenbutazone, have been shown to modulate the NF-κB signaling pathway, which may contribute to their anti-inflammatory effects beyond COX inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_Active Active NF-κB IkB_P Phosphorylated IκB Proteasome Proteasomal Degradation IkB_P->Proteasome Targets for IkB_P->NFkB_Active Releases Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines, etc.) NFkB_Active->Gene_Expression Translocates & Induces Nucleus Nucleus Oxyphenbutazone Oxyphenbutazone Oxyphenbutazone->IKK_Complex May Inhibit

Caption: Overview of the NF-κB signaling pathway in inflammation.

Conclusion

In vivo studies, primarily using the carrageenan-induced paw edema model in rats, demonstrate that this compound possesses significant anti-inflammatory properties. Its efficacy appears to be comparable to that of other non-selective NSAIDs like ibuprofen and naproxen at therapeutic doses. Celecoxib, a selective COX-2 inhibitor, also shows potent anti-inflammatory effects in this model. The primary mechanism of action for these NSAIDs is the inhibition of the COX pathway, with potential secondary effects on the NF-κB signaling cascade. However, the well-documented adverse effect profile of oxyphenbutazone has led to the preference for newer NSAIDs with improved safety profiles in clinical practice. This comparative guide provides a baseline for understanding the in vivo therapeutic effects of this compound in the context of its alternatives, which can be valuable for further research and development in the field of anti-inflammatory drugs.

References

Comparative Guide to the In Vitro Efficacy of Oxyphenbutazone Monohydrate and Alternative NSAIDs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of Oxyphenbutazone Monohydrate and alternative non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib, Sulindac, and Ibuprofen, on various cancer cell lines. The data presented is compiled from multiple preclinical studies to offer insights into their potential as anti-neoplastic agents.

Overview of Anti-Proliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Oxyphenbutazone and its alternatives on different cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth. It is important to note that the experimental conditions may vary between studies.

Hepatocellular Carcinoma Cell Lines
CompoundCell LineIC50 (µM)Notes
OxyphenbutazoneHep3B5.0 - 7.5In combination with Methotrexate (0.5 and 1.0 µmol/L)
CelecoxibHep3B31.32Standalone treatment
CelecoxibHuh729.33Standalone treatment
CelecoxibHepG223.8Standalone treatment
SulindacHepG2Not explicitly stated, but showed dose-dependent apoptosisStandalone treatment
IbuprofenHep3B75 µg/mL (~363.6 µM) for 24h; 32.5 µg/mL (~157.5 µM) for 48hStandalone treatment
IbuprofenHepG2Significant decrease in viability at 1 and 10 mg/mLStandalone treatment
Other Cancer Cell Lines
CompoundCell LineIC50 (µM)
CelecoxibHeLa (Cervical Cancer)40 - 43
SulindacOvarian Cancer cell lines (OV433, OVCAR5, MES, OVCAR3)52.7 - 90.5
IbuprofenCholangiocarcinoma cell lines (KKU-M139, KKU-213B)1630 - 1870

Mechanisms of Action and Affected Signaling Pathways

The anti-cancer effects of these NSAIDs are mediated through various signaling pathways, often independent of their COX-inhibitory activity.

This compound

Oxyphenbutazone has been shown to induce cytotoxicity in Hep3B cells by suppressing Prostaglandin E2 (PGE2) and deactivating the Wnt/β-catenin signaling pathway. This leads to the activation of caspase-9 and -3, ultimately resulting in apoptosis.

G Oxyphenbutazone's Effect on Wnt/β-catenin Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5/6 LRP5/6 GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin phosphorylates for degradation APC APC APC->β-catenin Axin Axin Axin->β-catenin Proteasome Proteasome β-catenin->Proteasome degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF translocates and binds Oxyphenbutazone Oxyphenbutazone Oxyphenbutazone->GSK-3β prevents inhibition of Gene Transcription Gene Transcription TCF/LEF->Gene Transcription activates

Oxyphenbutazone's impact on the Wnt/β-catenin signaling cascade.
Alternative NSAIDs

  • Celecoxib: Exerts its anti-cancer effects through both COX-2 dependent and independent mechanisms. It can induce G1 cell cycle arrest in Hep3B and PLC cells. In other hepatocellular carcinoma cells, it upregulates the tumor suppressor PTEN, leading to the dephosphorylation of Akt and subsequent inhibition of cancer cell proliferation and stemness.

G Celecoxib's Effect on PTEN/Akt Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival promotes Celecoxib Celecoxib Celecoxib->PTEN upregulates G General Experimental Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Incubation Incubation Drug Treatment->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Proliferation Assay (BrdU) Proliferation Assay (BrdU) Incubation->Proliferation Assay (BrdU) Apoptosis Assay (Caspase) Apoptosis Assay (Caspase) Incubation->Apoptosis Assay (Caspase) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Proliferation Assay (BrdU)->Data Analysis Apoptosis Assay (Caspase)->Data Analysis

Oxyphenbutazone Monohydrate: A Comparative Analysis of its Binding Affinity to COX-1 vs. COX-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding affinity of oxyphenbutazone monohydrate to the cyclooxygenase (COX) isoforms, COX-1 and COX-2. Oxyphenbutazone, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, is recognized as a non-selective COX inhibitor, playing a role in the modulation of inflammatory pathways. This guide synthesizes available experimental data to offer a clear comparison of its activity on these two key enzymes.

Executive Summary

This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins involved in inflammation and pain. While specific quantitative data on the binding affinity of this compound for COX-1 and COX-2 is not extensively available in publicly accessible literature, data from its parent compound, phenylbutazone, provides valuable insights. Phenylbutazone exhibits non-selective inhibition of both COX-1 and COX-2. This guide presents the available data for phenylbutazone as a proxy to understand the expected behavior of its active metabolite, oxyphenbutazone.

Data Presentation: Binding Affinity of Phenylbutazone to COX-1 and COX-2

The following table summarizes the 50% inhibitory concentration (IC50) values for phenylbutazone against equine COX-1 and COX-2. A lower IC50 value indicates a higher binding affinity and inhibitory potency. The COX-2/COX-1 selectivity ratio is a key indicator of a drug's relative preference for inhibiting COX-2 over COX-1. A ratio close to 1 suggests non-selective inhibition, a ratio significantly greater than 1 indicates COX-2 selectivity, and a ratio significantly less than 1 suggests COX-1 selectivity.

CompoundCOX-1 IC50 (µg/mL)COX-2 IC50 (µg/mL)COX-2/COX-1 Selectivity RatioReference
Phenylbutazone1.91.20.63

Note: This data is for the parent compound, phenylbutazone, in an equine whole blood assay. It is presented here to infer the likely non-selective profile of its metabolite, this compound. One study has suggested that at 80% inhibition (IC80), phenylbutazone may exhibit greater selectivity for COX-2.

Signaling Pathways of COX-1 and COX-2

The following diagram illustrates the general signaling pathway involving COX-1 and COX-2. Both enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, fever, and platelet aggregation.

COX_Pathway cluster_membrane Cell Membrane cluster_prostanoids Prostanoids Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) PGH2 PGH2 COX-1 (Constitutive)->PGH2 Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation COX-1 (Constitutive)->Gastric Mucosa Protection, Platelet Aggregation COX-2 (Inducible)->PGH2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 Thromboxane A2 PGH2->Thromboxane A2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation COX_Inhibition_Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Dispense enzyme, buffer, cofactors, and inhibitor Pre-incubation Pre-incubation Plate Setup->Pre-incubation Allow inhibitor binding Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add substrate (Arachidonic Acid) Incubation Incubation Initiate Reaction->Incubation Allow product formation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Stop enzyme activity Detection Detection Terminate Reaction->Detection Measure product Data Analysis Data Analysis Detection->Data Analysis Calculate % inhibition and IC50 values

Verifying the Antimicrobial Spectrum of Oxyphenbutazone Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial spectrum of oxyphenbutazone monohydrate. Due to a lack of specific experimental data for this compound in the current literature, this document leverages data from related non-steroidal anti-inflammatory drugs (NSAIDs) and pyrazole derivatives to infer its likely antimicrobial properties. The information is intended to guide future research and experimental design.

Executive Summary

Oxyphenbutazone, a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market in the mid-1980s due to safety concerns[1][2]. While its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, emerging research suggests that various NSAIDs possess antimicrobial properties through alternative mechanisms[3][4][5][6][7]. This guide explores the potential antimicrobial profile of this compound by comparing it with other NSAIDs for which experimental data are available.

Comparative Analysis of Antimicrobial Activity

DrugGram-Positive BacteriaGram-Negative BacteriaFungi
Ibuprofen Staphylococcus aureus: MIC 0.625–2.5 mg/L[3], 500-2000 mg/L[2]; Bacillus cereus: MIC 0.625–2.5 mg/L[3]Escherichia coli: MIC 0.625–2.5 mg/L[3]; Pseudomonas aeruginosa: MIC 2500 µg/ml[8]Candida spp.: MIC 1–3 mg/L[3]
Diclofenac Staphylococcus aureus: MIC 0.3125–2.5 mg/L[3], 50 mg/L[3]; Bacillus cereus: MIC 0.3125–2.5 mg/L[3]Escherichia coli: MIC 5-50 µg/mL[1], MIC ≥1.2 mg/L[3]; Klebsiella pneumoniae: MIC ≥1.2 mg/L[3]; Pseudomonas aeruginosa: MIC ≥1.2 mg/L[3]Candida albicans: MIC ≥1.2 mg/L[3]
Naproxen Staphylococcus aureus: MIC 2 mg/mL[9]; Enterococcus faecalis: MIC 4 mg/mL[9]Not active against tested Gram-negative bacteria[9]No data available
Celecoxib Staphylococcus aureus (including MRSA & VRSA): MIC 16–64 µg/ml[10]; Listeria monocytogenes: MIC 16-64 µg/ml[10]Inactive against Gram-negative bacteria[10]Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus: MIC 2-4 µg/ml (for derivative AR-12)[11][12]
Aspirin No specific MIC data foundEscherichia coli: MIC 1.2–5 mg/L[3]; Pseudomonas aeruginosa: MIC 1.2–5 mg/L[3]; Klebsiella pneumoniae: MIC 1.2–5 mg/L[3]No data available

Note: The wide range of reported MIC values can be attributed to different experimental conditions, bacterial strains, and testing methodologies.

Potential Antimicrobial Mechanisms of Action of NSAIDs

The antimicrobial action of NSAIDs is likely independent of their COX-inhibitory activity. Several potential mechanisms have been proposed:

  • Inhibition of DNA Replication: Some NSAIDs, such as carprofen, bromfenac, and vedaprofen, have been shown to target the DNA polymerase III β subunit in Escherichia coli, an essential component of the DNA replication machinery[4][5][6]. This interaction prevents the proper functioning of the replication and repair processes.

  • Disruption of Cell Membrane Integrity: Ibuprofen has been demonstrated to destabilize and disrupt the cytoplasmic membrane of Staphylococcus aureus[3]. This can lead to leakage of intracellular components and cell death.

  • Inhibition of Biofilm Formation: Some NSAIDs can interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation and virulence factor production in bacteria like Pseudomonas aeruginosa[7][13].

The following diagram illustrates a potential signaling pathway for the antimicrobial action of certain NSAIDs.

antimicrobial_mechanism cluster_dna Inhibition of DNA Replication cluster_membrane Disruption of Cell Membrane NSAID NSAID DNA_Polymerase DNA Polymerase III (β subunit) NSAID->DNA_Polymerase Binds to Cell_Membrane Cell Membrane NSAID->Cell_Membrane Interacts with BacterialCell Bacterial Cell DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Inhibits Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Leads to

Caption: Proposed antimicrobial mechanisms of action for certain NSAIDs.

Experimental Protocols

To verify the antimicrobial spectrum of this compound, standardized antimicrobial susceptibility testing methods should be employed. The following are detailed protocols for the broth microdilution and agar disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium[14][15][16][17][18].

Workflow:

broth_microdilution prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Oxyphenbutazone in 96-well Microtiter Plate prep_plate->inoculate incubate 4. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of a stock solution of this compound (at twice the highest desired concentration) to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

  • Inoculation: Inoculate each well (except for a sterility control well) with a standardized volume of the bacterial suspension.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent[19][20][21][22][23].

Workflow:

disk_diffusion prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) streak_plate 2. Streak Inoculum Evenly onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disk 3. Apply Oxyphenbutazone- impregnated Disk streak_plate->apply_disk incubate 4. Incubate at 37°C for 18-24 hours apply_disk->incubate measure_zone 5. Measure the Diameter of the Zone of Inhibition incubate->measure_zone

Caption: Workflow for Agar Disk Diffusion Test.

Detailed Steps:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Disk: Aseptically place a paper disk impregnated with a known concentration of this compound onto the center of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk. The size of the zone is inversely proportional to the MIC and indicates the degree of susceptibility of the microorganism to the compound.

Conclusion and Future Directions

While direct evidence for the antimicrobial spectrum of this compound is currently limited, the available data for other NSAIDs suggest that it may possess activity against a range of bacteria and potentially fungi. The pyrazolidine chemical structure of oxyphenbutazone is also found in other compounds with demonstrated antimicrobial properties[24]. Further research employing standardized antimicrobial susceptibility testing protocols is necessary to definitively characterize its antimicrobial profile. Understanding the specific mechanisms of action will also be crucial for any potential future development of this or related compounds as antimicrobial agents. The provided experimental protocols and comparative data serve as a foundational resource for initiating such investigations.

References

Safety Operating Guide

Safe Disposal of Oxyphenbutazone Monohydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Oxyphenbutazone monohydrate, a non-steroidal anti-inflammatory drug, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step information for its safe and compliant disposal.

Immediate Safety and Hazard Profile

This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life, necessitating stringent disposal procedures to prevent environmental contamination.[1]

Hazard and Precautionary Data Summary

Hazard StatementPrecautionary StatementGHS Pictograms
H302: Harmful if swallowedP264: Wash thoroughly after handling.[1]GHS07 (Harmful), GHS08 (Health Hazard)[1]
H373: May cause damage to organs through prolonged or repeated exposureP270: Do not eat, drink or smoke when using this product.[1]GHS09 (Environmentally Hazardous)[1]
H400: Very toxic to aquatic lifeP273: Avoid release to the environment.[1]
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Step-by-Step Disposal Protocol

This protocol is intended for laboratory settings and should be performed in accordance with your institution's specific safety guidelines and all applicable regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, clearly labeled hazardous waste container.

    • Do not mix with other chemical waste unless specifically permitted by your institution's waste management plan.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or disposable labware, should be collected in a separate, labeled hazardous waste container.

3. In-Lab Deactivation (if applicable and permitted):

  • For trace amounts on glassware or surfaces, decontamination may be possible. Consult your institution's chemical safety officer for approved decontamination procedures. Avoid washing down the drain to prevent environmental release.[2]

4. Waste Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Ensure the storage area is well-ventilated.

5. Disposal Vendor:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Ensure the waste is properly manifested and transported in accordance with Department of Transportation (DOT) regulations.

Disposal Workflow

start Start: Unused or Expired This compound assess Assess Quantity and Form (Solid vs. Contaminated Material) start->assess solid_waste Solid Oxyphenbutazone: Collect in Labeled Hazardous Waste Container assess->solid_waste Solid contaminated_material Contaminated Materials: Collect in Separate Labeled Hazardous Waste Container assess->contaminated_material Contaminated storage Store in Designated Secure Area solid_waste->storage contaminated_material->storage ehs Consult Institutional EHS for Specific Procedures storage->ehs disposal Arrange for Pickup by Licensed Hazardous Waste Vendor ehs->disposal

Caption: Disposal workflow for this compound in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] It is crucial to determine if your waste stream is considered hazardous under RCRA guidelines. Additionally, state and local regulations may have more stringent requirements.[2][3] Always consult your institution's EHS department to ensure full compliance.

For non-laboratory settings, such as households, the FDA and DEA provide guidance on the disposal of unused medicines.[6][7] The preferred method is to use drug take-back programs.[8][9] If a take-back program is not available, the medication can be mixed with an undesirable substance (e.g., coffee grounds, cat litter), sealed in a container, and placed in the household trash.[6][7][8][9] Flushing is generally not recommended unless specifically stated on the medication's label.[6][8]

References

Personal protective equipment for handling Oxyphenbutazone monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling Oxyphenbutazone Monohydrate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.

Hazard Identification and Risk Assessment

This compound is a substance that requires careful handling due to its potential health and environmental hazards.

  • Health Hazards : This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazards : It is very toxic to aquatic life.[1]

A thorough risk assessment should be conducted before beginning any work with this chemical.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier to exposure and is mandatory when handling this compound. The level of PPE may be adjusted based on the specific procedures and risk assessment.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene chemotherapy gloves (ASTM D6978 certified).[2][3]Prevents skin contact. Powder-free gloves minimize aerosolization and contamination.[4] Thicker gloves generally offer better protection.[4]
Eye & Face Protection Safety goggles and a full-face shield.[2][4][5]Protects against splashes, dust, and aerosols. Standard eyeglasses are not sufficient.[5]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For large spills, a chemical cartridge respirator may be required.[4]Prevents inhalation of the powdered substance, which can be harmful.[1]
Body Protection Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar impermeable material.[2][3]Protects skin and personal clothing from contamination. Lab coats made of absorbent materials are not suitable.[2]
Additional Protection Disposable head, hair, and shoe covers.[2][3]Recommended to prevent the spread of contamination, especially in controlled environments.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical for safety. Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation :

    • Consult the Safety Data Sheet (SDS) before starting work.

    • Ensure a chemical spill kit is readily accessible.

    • Properly don all required PPE in the correct sequence.

  • Handling :

    • Perform all manipulations, including weighing and mixing, within a fume hood or ventilated safety enclosure.

    • Use dedicated equipment (spatulas, weigh boats) and decontaminate them after use.

    • Avoid the formation of dust and aerosols.[6]

  • Post-Handling :

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% isopropyl alcohol) and then soap and water.

    • Carefully doff PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All excess this compound and solutions containing the compound must be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, gowns, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.[7]

  • Empty Containers : Empty containers should be managed in accordance with local and national waste regulations.[8]

Toxicological Data

The following table summarizes key toxicity data for Oxyphenbutazone.

Data PointSpeciesValueReference
Oral LD50 Mouse330 mg/kg
Oral LD50 Rat329 mg/kg
Intraperitoneal LD50 Mouse100 mg/kg
Intraperitoneal LD50 Rat145 mg/kg

LD50: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.

Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

Oxyphenbutazone_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_disposal 4. Waste Management prep1 Review SDS prep2 Assemble PPE & Spill Kit prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Handle Compound prep3->handle1 Enter Work Area handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Complete Experiment clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Dispose of Chemical Waste clean2->disp1 disp2 Dispose of Contaminated PPE clean2->disp2 clean4 Wash Hands clean3->clean4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxyphenbutazone monohydrate
Reactant of Route 2
Reactant of Route 2
Oxyphenbutazone monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.